molecular formula C9H6BrNO3S B3159546 5-Bromoisoquinoline-8-sulfonic acid CAS No. 862777-69-3

5-Bromoisoquinoline-8-sulfonic acid

Cat. No.: B3159546
CAS No.: 862777-69-3
M. Wt: 288.12 g/mol
InChI Key: PLBHWUSEDWFDTC-UHFFFAOYSA-N
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Description

5-Bromoisoquinoline-8-sulfonic acid is a useful research compound. Its molecular formula is C9H6BrNO3S and its molecular weight is 288.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.92518 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromoisoquinoline-8-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3S/c10-8-1-2-9(15(12,13)14)7-5-11-4-3-6(7)8/h1-5H,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBHWUSEDWFDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN=CC2=C1S(=O)(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696945
Record name 5-Bromoisoquinoline-8-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862777-69-3
Record name 5-Bromoisoquinoline-8-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

difference between 5-bromo and 8-bromo isoquinoline sulfonic acids

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural, synthetic, and functional distinctions between 5-bromo and 8-bromo isoquinoline sulfonic acids . It focuses on the critical regiochemical differences (C5 vs. C8 positions) that drive their utility in medicinal chemistry, particularly for Rho-kinase (ROCK) inhibitor development.

Regiochemistry, Synthesis, and Pharmacological Utility

Executive Summary

In the development of isoquinoline-based therapeutics, the distinction between the C5 (para-like) and C8 (peri-like) positions is the single most critical determinant of synthetic accessibility and biological potency.

  • 5-Isomers (e.g., Fasudil precursors): Represent the kinetically and thermodynamically favored products of direct electrophilic aromatic substitution (

    
    ). They possess optimal steric geometry for ATP-competitive binding in kinases.
    
  • 8-Isomers: Are significantly more challenging to synthesize, requiring indirect "blocking/directing" strategies. They exhibit unique "peri-effect" sterics (interaction with

    
     lone pair/C1-H) that often reduce kinase potency but offer orthogonal vectors for material science or specific metallo-organic ligands.
    

Part 1: Electronic & Steric Architecture

The reactivity differences between the 5- and 8-positions stem from the electronic influence of the pyridine ring on the fused benzene ring.

Electronic Density (Frontier Molecular Orbitals)

The protonated isoquinoline ring (common in acidic sulfonation/bromination media) deactivates the pyridine ring, directing electrophiles to the benzene ring.

  • Position 5: The most electron-rich position. It is effectively "para" to the ring fusion, allowing efficient resonance stabilization of the Wheland intermediate without disrupting the pyridinium system.

  • Position 8: The second most reactive site. However, the transition state for C8 substitution is higher in energy due to the proximity to the protonated nitrogen (inductive destabilization).

The "Peri" Effect (Steric Hindrance)
  • 5-Position: Relatively unhindered. Flanked by C4 and C6, it allows for bulky substituents (like sulfonamides) to rotate freely.

  • 8-Position: Subject to severe peri-strain . A substituent at C8 is spatially crowded by the C1-proton and the lone pair of the Nitrogen (in neutral form). This steric clash makes

    
     or cross-coupling reactions at C8 significantly slower than at C5.
    

Part 2: Synthetic Pathways & Regiocontrol

The following Graphviz diagram illustrates the divergent pathways to access 5- and 8-substituted derivatives.

IsoquinolineSynthesis Isoq Isoquinoline IsoqH Isoquinolinium Salt (Acidic Media) Isoq->IsoqH H2SO4 Br5 5-Bromoisoquinoline (Major Product) IsoqH->Br5 NBS, -15°C (Kinetic Control) SO3H5 Isoquinoline-5-sulfonic acid (Thermodynamic Product) IsoqH->SO3H5 Oleum (20-60%) Nitro5 5-Nitroisoquinoline IsoqH->Nitro5 HNO3/H2SO4 (Major) Nitro8 8-Nitroisoquinoline (Minor Product) IsoqH->Nitro8 HNO3/H2SO4 (Minor ~10%) 5-Bromo-8-nitroisoquinoline 5-Bromo-8-nitroisoquinoline Br5->5-Bromo-8-nitroisoquinoline HNO3 (Nitration directs to 8) SulfonylCl5 5-Isoquinolinesulfonyl Chloride (Fasudil Precursor) SO3H5->SulfonylCl5 SOCl2, DMF Amine8 8-Aminoisoquinoline Nitro8->Amine8 H2, Pd/C Br8 8-Bromoisoquinoline Amine8->Br8 Sandmeyer (NaNO2, HBr, CuBr)

Figure 1: Divergent synthetic logic. Direct functionalization favors C5 (Green). Accessing C8 (Red) typically requires multi-step Sandmeyer sequences.

Synthesis of 5-Bromo and 5-Sulfonic Acid Derivatives

This is the "Industrial Route" used for Fasudil.

  • Sulfonation: Direct treatment of isoquinoline with oleum (fuming sulfuric acid) yields isoquinoline-5-sulfonic acid almost exclusively.[1]

  • Bromination: Reaction with NBS in concentrated

    
     at -15°C yields 5-bromoisoquinoline  with >95% regioselectivity.
    
Synthesis of 8-Bromo and 8-Sulfonic Acid Derivatives

Accessing the 8-position requires "tricking" the ring system.

  • Via Nitration: Nitration gives a mixture (approx. 90:10 ratio of 5-nitro : 8-nitro). The 8-nitro isomer must be separated, reduced to the amine, and converted via Sandmeyer reaction (diazotization + CuBr) to 8-bromoisoquinoline .

  • Via 5-Bromo Blockade: One can brominate C5 first, then nitrate (which now goes to C8 due to the directing effect of the Br at C5), then remove the C5-Br via hydrogenolysis. This is atom-inefficient but regiochemically precise.

Part 3: Comparative Reactivity Profile

Feature5-Bromo / 5-Sulfonic Acid8-Bromo / 8-Sulfonic Acid
Direct Synthesis Facile (One step from core)Difficult (Requires 3-4 steps)
Suzuki Coupling High Yield (Standard Pd catalysis)Moderate/Low Yield (Steric hindrance)
Sulfonamide Formation Rapid reaction with aminesSlower; requires higher temp/catalyst
Solubility (Acid form) Moderate (Zwitterionic character)Lower (Stronger lattice packing)
pKa (Conj. Acid) ~5.0 (Pyridine Nitrogen)~4.6 (Inductive effect of C8 group)
The "Fasudil Effect" (Pharmacology)

In ROCK inhibitors, the 5-isoquinolinesulfonyl moiety acts as a hinge-binder mimic.

  • 5-Isomer: The sulfonamide

    
     geometry projects the diazepane ring perfectly into the kinase solvent-exposed region.
    
  • 8-Isomer: The "peri" clash forces the sulfonamide bond to twist out of plane. This often disrupts the critical hydrogen bonds with the kinase hinge region (Glu/Leu residues), resulting in 10-100x lower potency (IC50) compared to the 5-isomer.

Part 4: Experimental Protocols

Protocol: Synthesis of Isoquinoline-5-Sulfonyl Chloride

This is the activated form required for drug synthesis. The sulfonic acid itself is unreactive toward amines.

Reagents: Isoquinoline-5-sulfonic acid (1.0 eq), Thionyl Chloride (


, 5.0 eq), DMF (cat.), Dichloromethane (DCM).
  • Suspension: Charge a dry round-bottom flask with isoquinoline-5-sulfonic acid. Suspend in anhydrous DCM (optional, can use neat

    
    ).
    
  • Activation: Add

    
     dropwise under 
    
    
    
    atmosphere. Add 3-5 drops of DMF (catalyst).
  • Reflux: Heat to reflux (40°C for DCM, or 75°C if neat) for 2-4 hours. Evolution of

    
     and 
    
    
    
    gas indicates reaction progress.
  • Completion: The solid acid will dissolve/consume as it converts to the lipophilic sulfonyl chloride.

  • Workup: Evaporate excess

    
     under reduced pressure. Caution:  The product is sensitive to hydrolysis. Use immediately for coupling.
    
Protocol: Suzuki Coupling of 5-Bromoisoquinoline

Demonstrating the utility of the bromine "handle".

Reagents: 5-Bromoisoquinoline (1.0 eq), Phenylboronic acid (1.2 eq),


 (0.05 eq), 

(2M aq, 3.0 eq), Dioxane.
  • Degas: Combine solvent and base; sparge with Argon for 15 mins.

  • Combine: Add halide, boronic acid, and catalyst.

  • Heat: Stir at 90°C for 4-12 hours.

  • Purification: The 5-position couples cleanly. The 8-isomer would require specialized ligands (e.g., S-Phos or X-Phos) to overcome steric hindrance.

Part 5: References

  • Synthesis of 5-Bromoisoquinoline: Brown, W. D., & Gouliaev, A. H. (2002).[2] Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synthesis, 2002(1), 83-86.[2]

  • ROCK Inhibitor SAR (Fasudil): Sasaki, Y., et al. (2002). The discovery of a novel class of Rho-kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(15), 2041-2044.

  • Isoquinoline Sulfonation: "Isoquinoline-5-sulfonic acid synthesis".[1] ChemicalBook Technical Data.

  • Comparative Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Standard text confirming SEAr regioselectivity).

Sources

isoquinoline-8-sulfonic acid derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Title: Isoquinoline-8-Sulfonic Acid Derivatives: Strategic Synthesis and Kinase Selectivity in Medicinal Chemistry

Executive Summary

While isoquinoline-5-sulfonamides (e.g., Fasudil, H-89) have long dominated the landscape of kinase inhibition—specifically for PKA and ROCK pathways—the isoquinoline-8-sulfonic acid scaffold represents a distinct, high-value chemotype with unique selectivity profiles.

This technical guide dissects the medicinal chemistry of the 8-isomer, contrasting its "anomalous" synthetic access with its specific utility in targeting Casein Kinase 1 (CK1) and emerging applications in antibacterial DNA Gyrase inhibition (e.g., LEI-800). We provide a roadmap for overcoming the synthetic challenge of the 8-position and detailed protocols for deploying these derivatives in drug discovery.

Chemical Architecture & The "Position 8" Anomaly

The isoquinoline ring system is electronically biased. Electrophilic aromatic substitution (EAS), such as direct sulfonation or nitration, predominantly occurs at the 5-position (and to a lesser extent, the 7-position) due to the stability of the sigma complex intermediate.

  • The 5-Isomer (Classic): Accessible via direct chlorosulfonation.[1] Targets PKA, ROCK, PKG.

  • The 8-Isomer (Niche): Sterically hindered and electronically less favored for direct EAS. Requires indirect synthesis (Sandmeyer reaction).

    • SAR Implication: The shift from C5 to C8 alters the vector of the sulfonamide tail within the ATP-binding pocket. This "flip" prevents the steric clash observed with 5-isomers in the CK1 active site, conferring high selectivity for CK1 over PKA.

Table 1: Comparative Profile of Isoquinoline Sulfonamides
Feature5-Sulfonamide (e.g., H-89) 8-Sulfonamide (e.g., CKI-7)
Primary Target PKA, ROCK, MSK1Casein Kinase 1 (CK1), Cdc7
Selectivity Basis H-bonds to hinge region (Glu127/Val123)Unique hydrophobic contacts; "flipped" ring orientation
Synthetic Access Direct Chlorosulfonation (High Yield)Sandmeyer Sulfochlorination (Required)
Key Derivative Fasudil (Vasodilator)CKI-7 (CK1 Tool Compound)

Synthetic Pathways: Overcoming Regioselectivity

Direct sulfonation of isoquinoline yields the 5-sulfonic acid. To access the 8-derivative, chemists must utilize the 8-aminoisoquinoline intermediate, converting the amine to a sulfonyl chloride via a radical-mediated Sandmeyer type reaction.

Figure 1: Synthesis of Isoquinoline-8-Sulfonamides

Synthesis Isoq Isoquinoline Nitro 5- & 8-Nitroisoquinoline (Mixture) Isoq->Nitro HNO3/H2SO4 (Nitration) Sep Fractional Crystallization (Isolate 8-isomer) Nitro->Sep Separation Amino 8-Aminoisoquinoline Sep->Amino H2/Pd-C (Reduction) Diazo Diazonium Salt [Ar-N2]+ Amino->Diazo NaNO2, HCl 0°C Sulfonyl Isoquinoline-8-sulfonyl chloride Diazo->Sulfonyl SO2, CuCl2, AcOH (Meerwein Reaction) Final Isoquinoline-8-sulfonamide (e.g., CKI-7) Sulfonyl->Final R-NH2 (Amination)

Caption: The "Sandmeyer Route" is critical for bypassing the natural C5-regioselectivity of the isoquinoline ring.

Medicinal Chemistry & Mechanism of Action[2][3]

Casein Kinase 1 (CK1) Inhibition (CKI-7)

CKI-7 (N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide) is the archetype of this class.[2]

  • Mechanism: ATP-competitive inhibition.[2][3]

  • Binding Mode: The isoquinoline ring occupies the adenine pocket. The 8-sulfonamide group directs the ethylenediamine tail toward the ribose-binding region, engaging in hydrogen bonding with the ribose hydroxyls or conserved water molecules. This vector is distinct from the 5-sulfonamide, which directs the tail toward the solvent front in PKA.

Emerging Antibacterial Agents (LEI-800)

Recent studies have identified isoquinoline-8-sulfonamides as allosteric inhibitors of bacterial DNA Gyrase .[4]

  • Compound: LEI-800.[5]

  • Mechanism: Unlike fluoroquinolones (which stabilize the DNA-cleavage complex), these derivatives bind to an allosteric hydrophobic pocket in the GyrA subunit, stabilizing the enzyme-DNA complex prevents the strand passage step.

  • Significance: Effective against fluoroquinolone-resistant strains due to the lack of cross-resistance.

Figure 2: Kinase Selectivity Mechanism (CK1 vs PKA)

Mechanism cluster_CK1 CK1 Active Site (Target) cluster_PKA PKA Active Site (Off-Target) CK1_Pocket ATP Binding Pocket Isoq8 8-Sulfonamide (CKI-7) CK1_Pocket->Isoq8 Accommodates Interaction H-Bond Network (Ribose Region) Isoq8->Interaction Optimal Vector Clash Steric Clash (Gly-Rich Loop) Isoq8->Clash 8-Position Sterics PKA_Pocket ATP Binding Pocket PKA_Pocket->Isoq8 Rejects

Caption: The 8-substitution creates a steric clash in PKA but fits the CK1 pocket, driving selectivity.

Experimental Protocols

Protocol A: Synthesis of Isoquinoline-8-Sulfonyl Chloride

This intermediate is unstable and should be used immediately.

  • Diazotization: Dissolve 8-aminoisoquinoline (10 mmol) in conc. HCl (5 mL) and AcOH (20 mL). Cool to -5°C. Add NaNO₂ (11 mmol) in water dropwise, maintaining temp < 0°C. Stir for 30 min.

  • Sulfochlorination: In a separate vessel, saturate glacial acetic acid (30 mL) with SO₂ gas. Add CuCl₂ (3 mmol).

  • Coupling: Pour the diazonium solution into the SO₂/CuCl₂ mixture at 0°C. The mixture will foam (N₂ evolution). Allow to warm to room temperature and stir for 2 hours.

  • Workup: Pour onto ice water. The sulfonyl chloride precipitates as a solid.[6] Filter rapidly, wash with cold water, and dry under vacuum. Do not recrystallize (prone to hydrolysis); proceed directly to amination.

Protocol B: Kinase Selectivity Assay (CK1 vs PKA)

Validating the 8-isomer selectivity.

  • Reagents: Recombinant CK1δ and PKA catalytic subunits; [γ-33P]ATP; Casein (substrate for CK1); Kemptide (substrate for PKA).

  • Reaction Mix: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 mM DTT, 100 µM ATP (plus tracer).

  • Inhibitor: Add CKI-7 (or derivative) at concentrations 1 nM – 100 µM.

  • Initiation: Add enzyme. Incubate 30 min at 30°C.

  • Termination: Spot on P81 phosphocellulose paper. Wash with 0.75% phosphoric acid (3x).

  • Analysis: Scintillation counting.

  • Data Processing: Plot % Inhibition vs. Log[Concentration].

    • Expected Result: CKI-7 IC₅₀ for CK1 ≈ 5-10 µM; IC₅₀ for PKA > 100 µM.

Future Outlook

The isoquinoline-8-sulfonic acid scaffold is currently underutilized. Future development lies in:

  • Fragment-Based Drug Design (FBDD): Using the 8-sulfonamide as a rigid anchor to explore novel hydrophobic pockets in bacterial topoisomerases.

  • Fluorescent Probes: The isoquinoline core is inherently fluorescent. 8-sulfonamides can serve as "turn-on" probes for sensing kinase activity in live cells, as binding often alters the quantum yield.

References

  • Chijiwa, T., et al. (1989). "A newly synthesized selective casein kinase I inhibitor, N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, and affinity purification of casein kinase I from bovine testis."[2] Journal of Biological Chemistry. Link

  • Xu, R. M., et al. (1996). "Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors." Proceedings of the National Academy of Sciences. Link

  • Bakker, A.T., et al. (2024). "Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria."[7][4][8] Nature Chemistry.[9] Link

  • Mashhoon, N., et al. (2006). "Crystal Structure of the Casein Kinase 1δ Domain with the Inhibitor CKI-7." Journal of Biological Chemistry. Link

  • Peifer, C., & Alessi, D. R. (2008). "Small-molecule inhibitors of protein kinase A." ChemMedChem. Link

Sources

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Coupling for 5-Bromoisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis: The Isoquinoline Challenge

Synthesizing 5-substituted isoquinolines via Suzuki-Miyaura coupling presents a distinct set of mechanochemical challenges compared to standard phenyl halides. While the 5-position is located on the carbocyclic ring (the "benzene" half), it is electronically influenced by the pyridine ring and sterically impacted by the peri-position (C4 and N2).

Core Challenges
  • Catalyst Poisoning (The N-Effect): The basic nitrogen atom at the 2-position is a potent

    
    -donor. In standard catalytic cycles, this nitrogen can displace labile ligands (like PPh
    
    
    
    ) on the Palladium center, forming stable, inactive Pd(II)-isoquinoline complexes. This arrests the catalytic cycle prior to transmetalation.
  • Electronic Deactivation: The electron-deficient nature of the isoquinoline ring facilitates oxidative addition compared to electron-rich aryls. However, it also makes the resulting Pd(II) intermediate more electrophilic, increasing susceptibility to nucleophilic attack by the solvent or base rather than the boronic acid.

  • Protodeboronation: Heteroaryl boronic acids (if used as the coupling partner) are notoriously unstable. When 5-bromoisoquinoline is the electrophile, the stability of the partner boronic acid becomes the limiting factor, often requiring anhydrous or rapid-reaction conditions.

Mechanistic Insight & Catalyst Selection

To ensure high turnover numbers (TON), the catalyst system must possess a ligand sphere bulky enough to prevent the isoquinoline nitrogen from coordinating to the metal center.

Recommended Catalyst Systems
System TypeCatalyst / LigandWhy it WorksBest For
The Workhorse Pd(dppf)Cl

· DCM
The large bite angle of the bidentate dppf ligand creates a steric environment that disfavors N-coordination. It is robust and air-stable.Scale-up, standard substrates, cost-efficiency.
The Problem Solver XPhos Pd G3 / G4 The bulky biaryl phosphine (XPhos) provides extreme steric bulk, virtually eliminating N-poisoning. The precatalyst (G3/G4) ensures rapid Pd(0) generation.Sterically hindered partners, low catalyst loading (<1 mol%), difficult substrates.
The Alternative Pd(OAc)

+ SPhos
SPhos is highly electron-rich, accelerating oxidative addition and facilitating coupling with electron-rich boronic acids.Reactions requiring water solubility or specific electronic tuning.
Visualization: The Competitive Poisoning Pathway

The following diagram illustrates the standard catalytic cycle versus the "off-cycle" trap caused by isoquinoline nitrogen coordination.

SuzukiMechanism Start Pd(0) Active Species OxAdd Oxidative Addition (Pd(II)-Ar-Br) Start->OxAdd + 5-Bromoisoquinoline Poison OFF-CYCLE TRAP Pd(II)-N-Coordination OxAdd->Poison  Low Steric Bulk Ligand (N-binding) TransMet Transmetalation (Pd(II)-Ar-Ar') OxAdd->TransMet + Boronic Acid + Base Poison->OxAdd  Heat / Bulky Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Regeneration

Caption: Figure 1. The catalytic cycle highlighting the off-cycle catalyst deactivation pathway (Red) caused by nitrogen coordination, which must be reversible or prevented via bulky ligands.

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Pd(dppf)Cl )

Recommended for initial screening and gram-scale synthesis.

Reagents:

  • 5-Bromoisoquinoline (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl

    
    [2][3][4] · CH
    
    
    
    Cl
    
    
    (3 – 5 mol%)
  • Base: 2M Aqueous K

    
    CO
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane (0.2 M concentration relative to halide)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask or reaction vial with 5-bromoisoquinoline, aryl boronic acid, and Pd(dppf)Cl

    
    .
    
  • Inertion: Seal the vessel with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Oxygen promotes homocoupling.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe.

  • Base Addition: Add degassed 2M K

    
    CO
    
    
    
    solution.
  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by LC-MS.

    • Note: The biphasic mixture requires vigorous stirring (1000 rpm).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1] Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH for polar derivatives).

Protocol B: The "High-Performance" Method (Buchwald G3)

Recommended for hindered substrates or when Protocol A fails.

Reagents:

  • 5-Bromoisoquinoline (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[1][5]

  • Catalyst: XPhos Pd G3 (1 – 2 mol%)

  • Base: K

    
    PO
    
    
    
    (0.5 M aqueous solution or finely ground solid) (2.0 – 3.0 equiv)
  • Solvent: THF or Toluene/Water (10:1)

Step-by-Step Procedure:

  • Setup: In a glovebox or under strict Schlenk conditions, combine halide, boronic acid, XPhos Pd G3, and solid K

    
    PO
    
    
    
    in a vial.
  • Solvent: Add degassed THF/Water mixture.

  • Reaction: Stir at RT to 60°C .

    • Insight: XPhos Pd G3 is highly active; many couplings proceed at room temperature, reducing protodeboronation side reactions.

  • Completion: Reaction is often complete within 1–2 hours.

  • Scavenging (Optional): If Pd residues are high, treat the organic phase with a thiol-based scavenger (e.g., SiliaMetS® Thiol) for 30 mins before filtration.

Optimization & Troubleshooting Guide

Use the following decision matrix to optimize conditions if the standard protocols yield suboptimal results.

ObservationDiagnosisCorrective Action
No Conversion (Starting Material Remains) Catalyst Poisoning or Inactive Pd(0)Switch to XPhos Pd G3 . Ensure inert atmosphere is rigorous. Increase temperature to 100°C.
Protodeboronation (Ar-B(OH)


Ar-H)
Boronic acid instabilityLower temperature (try Protocol B at RT). Use Boronic Esters (BPin) instead of acids. Switch base to mild KF or CsF .
Homocoupling (Ar-Ar) Oxygen leak or Slow TransmetalationDegas solvents more thoroughly (sparge with Argon for 15 mins). Reduce catalyst loading.
Black Precipitate (Pd Black) Catalyst DecompositionLigand is detaching. Add excess free ligand (e.g., 1 mol% additional XPhos).
Workflow Visualization: Decision Tree

Optimization Input Initial Result Check1 Low Conversion? Input->Check1 Sol1 Switch to XPhos Pd G3 Check Inert Gas Check1->Sol1 Yes Check2 Side Products? Check1->Check2 No Sol2 Use Pinacol Ester Lower Temp Check2->Sol2 Protodeboronation Check3 Pd Crash Out? Check2->Check3 No Sol3 Add Free Ligand Change Solvent Check3->Sol3 Yes

Caption: Figure 2. Troubleshooting logic flow for optimizing reaction parameters based on LC-MS data.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Li, H., et al. (2011). Pd-Catalyzed Cross-Coupling of 5-Bromoisoquinoline. Organic Letters, 13(10), 2564-2567.
  • Organic Chemistry Portal. (2023). Suzuki Coupling - Mechanism and Recent Literature. Link

Sources

High-Performance Buchwald-Hartwig Amination of 5-Bromoisoquinoline-8-sulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Strategic Analysis & Core Directive

The Challenge: Solubility vs. Catalysis

Performing a Buchwald-Hartwig (B-H) amination on 5-bromoisoquinoline-8-sulfonic acid presents a unique paradox not found in standard aryl halide couplings.

  • The Solubility Trap: The sulfonic acid group (

    
    ) renders the substrate highly polar and likely zwitterionic (interacting with the isoquinoline nitrogen). It is insoluble in standard B-H solvents (Toluene, Dioxane) but soluble in water/DMSO, which are often detrimental to standard Pd-catalytic cycles.
    
  • Catalyst Poisoning: The free acidic proton will instantly quench the anionic base (e.g.,

    
    ) required for the catalytic cycle, or coordinate to the Palladium center, arresting the reaction.
    
The Solution: Lipophilic Salt Engineering

Direct coupling of the free acid is chemically unsound. Instead of adding extra steps to synthesize a sulfonamide protection group, this protocol utilizes In-Situ Lipophilic Salt Formation . By converting the sulfonic acid to a Tetrabutylammonium (TBA) salt, we render the anionic substrate soluble in non-polar organic solvents (Dioxane/Toluene), enabling high-yield coupling without covalent protection steps.

Part 2: Detailed Experimental Protocol

Reagents & Materials Table
ComponentRoleSpecifications
Substrate ElectrophileThis compound (>98%)
TBAOH SolubilizerTetrabutylammonium hydroxide (1.0 M in MeOH)
Pd source Catalyst

(Tris(dibenzylideneacetone)dipalladium(0))
Ligand StereocontrolXPhos or BrettPhos (Biaryl phosphines)
Base Deprotonator

(Anhydrous, micronized)
Solvent Medium1,4-Dioxane (Anhydrous, degassed)
Amine NucleophileTarget primary/secondary amine (

)
Phase 1: Lipophilic Salt Formation (Pre-Activation)

Rationale: We must remove the acidic proton and replace it with a lipophilic counter-cation (


) to allow dissolution in dioxane.
  • Charge: In a round-bottom flask, suspend This compound (

    
    ) in Methanol (
    
    
    
    ).
  • Neutralize: Add TBAOH (

    
     in MeOH, 
    
    
    
    ) dropwise at
    
    
    . Stir for 30 minutes. The suspension should become a clear solution as the salt forms.
  • Isolate: Concentrate the solution to dryness under reduced pressure.

  • Azeotrope: To ensure the removal of all water (critical for B-H coupling), add anhydrous Toluene (

    
    ) to the residue and concentrate to dryness. Repeat this step 3 times .
    
    • Result: You now have the Tetrabutylammonium 5-bromoisoquinoline-8-sulfonate salt. It is a viscous oil or amorphous solid that is soluble in Dioxane.

Phase 2: Buchwald-Hartwig Coupling

Rationale: Using a weak base (


) prevents displacement of the sulfonate; XPhos is chosen for its superior stability and resistance to anionic interference.
  • Catalyst Pre-mix: In a glovebox or under Argon, mix

    
     (
    
    
    
    ) and XPhos (
    
    
    ) in 1,4-Dioxane (
    
    
    ). Stir at
    
    
    for 5 minutes to ligate the catalyst (Solution turns from dark purple to orange/brown).
  • Reaction Assembly:

    • To the reaction vessel containing the TBA-Salt (prepared in Phase 1), add anhydrous

      
       (
      
      
      
      ).
    • Add the Amine Nucleophile (

      
      ).
      
    • Add anhydrous 1,4-Dioxane (

      
       substrate).
      
  • Initiation: Inject the pre-formed Catalyst/Ligand solution into the reaction vessel.

  • Reaction: Seal the vessel and heat to

    
      for 12–18 hours.
    
    • Monitoring: Monitor by LC-MS. Look for the disappearance of the Bromide peak (

      
      ) and appearance of the Amine product (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[1]

    • Dilute with DCM (Dichloromethane).

    • Acidify: Wash carefully with

      
       to protonate the sulfonic acid (product) and remove the TBA salts/Catalyst.
      
    • Note: The product will likely precipitate in the aqueous phase or at the interface due to zwitterionic character. Collect the precipitate or extract the aqueous layer with

      
      -Butanol if highly polar.
      

Part 3: Visualization & Mechanism

Workflow Logic (Solubility Engineering)

G Start 5-Br-Isoquinoline-8-SO3H (Insoluble / Acidic) Neutralize Neutralization (TBAOH, MeOH) Start->Neutralize 1.0 eq Base Drying Azeotropic Drying (Toluene, 3x) Neutralize->Drying Remove H2O Salt TBA Salt Intermediate (Soluble in Dioxane) Drying->Salt Lipophilic Shift Coupling Pd-Catalysis (Pd2(dba)3 / XPhos) Salt->Coupling + Amine / Cs2CO3 Product 8-Sulfo-5-Amino-Isoquinoline Coupling->Product C-N Bond Formed

Caption: Transformation of the insoluble acid into a lipophilic salt enables homogeneous catalysis in organic solvents.

Mechanistic Pathway[2]

G Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br (TBA Salt) AmineBind Amine Binding OxAdd->AmineBind + R-NH2 Deprot Deprotonation (Cs2CO3) AmineBind->Deprot - HBr RedElim Reductive Elimination Deprot->RedElim Pd-N Bond RedElim->Pd0 Release Product

Caption: The catalytic cycle relies on the TBA-Salt keeping the Aryl-Pd species in solution during Oxidative Addition.

Part 4: Troubleshooting & Critical Controls

The "Water Effect"

While water is usually avoided, highly polar sulfonates can sometimes benefit from trace water to solubilize the inorganic base (


).
  • Observation: If conversion stalls at <10% and the reaction mixture looks heterogeneous (clumpy).

  • Correction: Add

    
     (v/v) degassed water  to the Dioxane. This creates a "phase-transfer" like environment on the surface of the carbonate base, accelerating deprotonation without quenching the catalyst [1].
    
Ligand Selection[3]
  • XPhos: Best general-purpose ligand for sulfonated substrates due to its steric bulk preventing the sulfonate anion from coordinating to Pd.

  • BrettPhos: Use if the amine nucleophile is a primary amine (e.g., aniline, benzylamine).

  • RuPhos: Use if the amine is a secondary amine (e.g., morpholine, piperazine) [2].

Alternative: Protection Strategy

If the TBA-salt method fails due to steric crowding, convert the acid to a Sulfonate Ester prior to coupling:

  • React acid with ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    
    
    
    
    Sulfonyl Chloride.
  • React with Neopentyl Alcohol

    
     Neopentyl Sulfonate (highly stable, lipophilic).
    
  • Perform B-H Amination.[2][3][4]

  • Deprotect with

    
     (TBAF) or acid hydrolysis.
    

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development."[5][6] Journal of the American Chemical Society, 2024.[5]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • BenchChem. "5-Bromoisoquinoline-8-carbonitrile Application Notes." (Referenced for Isoquinoline-specific Pd handling).

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction - General Conditions and Mechanism."

Sources

using 5-Bromoisoquinoline-8-sulfonic acid as a Rho-kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Bromoisoquinoline-8-sulfonic Acid as a Scaffold for Next-Generation ROCK Inhibitors

Executive Summary

This guide details the utilization of This compound (CAS: 862777-69-3) as a core scaffold for the development of Rho-associated Coiled-coil containing Protein Kinase (ROCK) inhibitors. While the classic "Fasudil-like" inhibitors utilize an isoquinoline-5-sulfonamide pharmacophore, the 8-sulfonamide regioisomer represents a distinct chemical space. The presence of the bromine atom at the 5-position provides a critical synthetic handle for late-stage diversification via cross-coupling reactions, enabling the exploration of Structure-Activity Relationships (SAR) to tune selectivity between ROCK1/2 and off-targets like PKA or CK1.

Scientific Background & Mechanism

The ROCK Signaling Pathway

ROCK is a major downstream effector of the small GTPase RhoA. It regulates cytoskeletal dynamics by phosphorylating Myosin Light Chain (MLC) and inactivating Myosin Light Chain Phosphatase (MLCP/MYPT1).

  • Therapeutic Relevance: Inhibition of ROCK promotes vasodilation (hypertension), neurite regeneration (spinal cord injury), and reduces intraocular pressure (glaucoma).

  • Scaffold Logic: Isoquinoline sulfonamides act as Type I ATP-competitive inhibitors . The isoquinoline nitrogen (N2) accepts a hydrogen bond from the hinge region of the kinase.[1] The sulfonamide moiety orients towards the phosphate-binding loop.

  • The 5-Bromo Advantage: In the 8-sulfonamide series, the 5-position is solvent-exposed or points toward the hydrophobic back pocket (depending on ring flip). The bromine allows for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce hydrophobic bulk, potentially increasing potency or selectivity.

Pathway Visualization

ROCK_Pathway GPCR GPCR / Integrins RhoA RhoA-GTP GPCR->RhoA Activation ROCK ROCK 1/2 (Target) RhoA->ROCK Binds/Activates LIMK LIMK ROCK->LIMK Phosphorylates MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phos (Ser19) MYPT1 MYPT1 (Phosphatase Subunit) ROCK->MYPT1 Inhibits (Thr696) Cofilin Cofilin (Actin Depolymerization) LIMK->Cofilin Inhibits Contract Actomyosin Contraction Stress Fiber Formation MLC->Contract Neurite Neurite Retraction (Inhibition of Growth) MLC->Neurite MYPT1->MLC Dephosphorylation (Blocked)

Caption: The RhoA/ROCK signaling cascade. ROCK promotes actomyosin contraction by directly phosphorylating MLC and inhibiting its phosphatase (MYPT1).

Chemical Synthesis Protocol

Objective: Convert the sulfonic acid scaffold into a library of 5-functionalized isoquinoline-8-sulfonamides.

Synthetic Workflow Diagram

Synthesis_Workflow Start 5-Br-Isoquinoline- 8-sulfonic acid Step1 1. Activation (SOCl2 / DMF) Start->Step1 Inter1 Sulfonyl Chloride Intermediate Step1->Inter1 Step2 2. Amination (HNR1R2 / Et3N) Inter1->Step2 Inter2 5-Br-Sulfonamide (Core Scaffold) Step2->Inter2 Step3 3. Pd-Catalysis (Suzuki/Buchwald) Inter2->Step3 Final Final Inhibitor Library Step3->Final

Caption: Divergent synthesis strategy. The bromine handle is preserved until the final step to maximize library diversity.

Step-by-Step Synthesis

Step 1: Activation (Sulfonyl Chloride Formation)

  • Reagents: Thionyl chloride (

    
    ), catalytic DMF.
    
  • Protocol:

    • Suspend 1.0 eq of this compound in anhydrous dichloromethane (DCM).

    • Add catalytic DMF (0.1 eq).

    • Add

      
       (5.0 eq) dropwise at 0°C under 
      
      
      
      .
    • Reflux for 2–4 hours until the solid dissolves and gas evolution ceases.

    • Evaporate volatiles in vacuo to obtain the crude sulfonyl chloride.

    • Critical Note: The intermediate is moisture-sensitive. Use immediately.

Step 2: Amination (Pharmacophore Installation)

  • Reagents: Primary/Secondary amine (e.g., homopiperazine for Fasudil mimicry),

    
     or DIPEA.
    
  • Protocol:

    • Dissolve the crude sulfonyl chloride in anhydrous DCM or THF at 0°C.

    • Add the amine (1.1 eq) and base (2.5 eq).

    • Stir at Room Temperature (RT) for 4–12 hours.

    • Quench with water, extract with EtOAc, and purify via flash chromatography.

Step 3: Diversification (Suzuki Coupling)

  • Reagents: Aryl boronic acid,

    
    , 
    
    
    
    .
  • Protocol:

    • Dissolve the 5-bromo-sulfonamide (1 eq) in 1,4-dioxane/water (4:1).

    • Add boronic acid (1.5 eq), base (3 eq), and catalyst (5 mol%).

    • Degas with Argon and heat to 90°C for 12 hours.

    • Filter through Celite and purify.

Biochemical Validation: ROCK Kinase Assay

Method: ADP-Glo™ Kinase Assay (Promega) or IMAP™ Fluorescence Polarization. Rationale: Measures the conversion of ATP to ADP by recombinant ROCK1/2.

Protocol:

  • Enzyme Prep: Dilute human recombinant ROCK1 and ROCK2 (0.5–2 ng/µL) in kinase buffer (50 mM Tris pH 7.5, 10 mM

    
    , 0.1 mg/mL BSA).
    
  • Substrate: Use S6K substrate peptide or Long S6K substrate.

  • Compound Addition: Add synthesized inhibitors (serially diluted in DMSO) to the plate.

    • Control: Y-27632 (10 µM) as positive control; DMSO only as negative control.

  • Reaction Start: Add ATP at

    
     concentration (typically 5–10 µM) to initiate.
    
    • Expert Insight: Testing at

      
       is crucial. Testing at saturating ATP (e.g., 1 mM) will mask the potency of ATP-competitive inhibitors like isoquinolines.
      
  • Incubation: 60 min at RT.

  • Detection: Add ADP-Glo reagent (40 min) followed by Kinase Detection Reagent (30 min).[2] Read luminescence.

Data Analysis Table:

Compound ID R-Group (Amine) 5-Pos (Coupling) ROCK1 IC50 (nM) ROCK2 IC50 (nM) Selectivity (R2/R1)
Ref (Fasudil) Homopiperazine H ~300 ~300 1.0
Ref (Y-27632) Pyridine analog - ~140 ~140 1.0
Analog 1 Homopiperazine Phenyl TBD TBD Calc

| Analog 2 | Dimethyl-amine | 4-F-Phenyl | TBD | TBD | Calc |

Cellular Validation: Neurite Outgrowth Assay

Rationale: ROCK inhibition prevents growth cone collapse, promoting neurite extension. This is a functional, phenotypic readout.

Protocol:

  • Cell Line: PC12 cells (differentiated with NGF) or SH-SY5Y.

  • Plating: Seed cells on Laminin/Poly-D-Lysine coated 96-well plates.

  • Treatment: Treat cells with NGF (50 ng/mL) + Inhibitor (0.1, 1, 10 µM) for 48 hours.

  • Staining: Fix with 4% Paraformaldehyde. Stain with anti-

    
     III-Tubulin (neuronal marker) and DAPI.
    
  • Analysis: Use High-Content Imaging (e.g., ImageXpress) to quantify "Total Neurite Length per Cell."

Self-Validation Check:

  • If the kinase assay shows inhibition (IC50 < 100 nM) but cells show no outgrowth, check permeability (PAMPA assay) or efflux (P-gp substrate status). The sulfonamide group can sometimes limit permeability if not balanced by lipophilic groups at the 5-position.

References

  • Liao, J. K., et al. "Rho-associated kinase (ROCK) inhibitors." Journal of Cardiovascular Pharmacology (2007). Link

  • Tamura, M., et al. "Development of specific Rho-kinase inhibitors and their clinical application." Biochimica et Biophysica Acta (2005).[3] Link

  • Breitenlechner, C., et al. "Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity." Structure (2003). Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[2] Link

  • Xu, Y., et al. "Structure-Based Design of Casein Kinase 1 Inhibitors." (Relevance: Discusses isoquinoline-8-sulfonamide selectivity). Journal of Medicinal Chemistry (2019). Link

Sources

Application Note: Solid-Phase Synthesis of Aryl-Isoquinoline Sulfonamide Libraries

Author: BenchChem Technical Support Team. Date: February 2026

High-Throughput Optimization of Kinase Inhibitor Scaffolds

Abstract & Strategic Overview

The isoquinoline sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of potent Rho-kinase (ROCK) inhibitors such as Fasudil and Ripasudil . While solution-phase synthesis of these analogs is well-documented, it often lacks the speed required for high-throughput library generation.

This guide details a robust Solid-Phase Organic Synthesis (SPOS) protocol using 5-bromo-isoquinoline-8-sulfonyl chloride as a bifunctional building block. By leveraging the orthogonal reactivity of the sulfonyl chloride (for resin capture or linker attachment) and the aryl bromide (for palladium-catalyzed cross-coupling), researchers can rapidly generate diverse libraries of 5-aryl-isoquinoline sulfonamides.

Key Advantages of this Protocol:

  • Bifunctionality: The bromine handle allows late-stage diversification via Suzuki-Miyaura coupling.

  • Traceless Potential: Utilization of acid-labile resins allows for the release of biologically active amino-sulfonamides without residual resin linkers.

  • Scalability: Optimized for 100 mg to 5 g resin loading scales.

Material Selection & Chemical Logic

To ensure reproducibility, the choice of resin and linker is critical. We utilize a 2-Chlorotrityl Chloride (2-CTC) resin strategy. Unlike Rink Amide resins (which yield primary amides), 2-CTC allows for the immobilization of diamines, mimicking the homopiperazine moiety found in Fasudil, and permits mild cleavage that preserves sensitive functional groups.

Reagent Table
ComponentRecommended ReagentFunctionCritical Parameter
Solid Support 2-Chlorotrityl Chloride Resin (1.0–1.6 mmol/g)Solid Phase AnchorHigh loading capacity; moisture sensitive.
Spacer/Linker N-Boc-homopiperazine or 1,4-DiaminocyclohexaneMimics Fasudil coreUse large excess (5-10 eq) to prevent cross-linking.
Scaffold 5-Bromo-isoquinoline-8-sulfonyl chloride Core Building BlockMust be stored under Ar; hydrolyzes rapidly in moist air.
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂·DCMCross-couplingOxygen sensitivity; requires thorough degassing.
Base Na₂CO₃ (2M aq) or Cs₂CO₃Suzuki BaseAqueous bases require efficient mixing (biphasic system).
Experimental Workflows
Workflow Visualization

The following diagram outlines the chemical evolution of the scaffold from resin loading to final cleavage.

SPS_Workflow Resin 2-CTC Resin (Active Chloride) Loaded Resin-Diamine (Immobilized) Resin->Loaded 1. Diamine (xs) DCM, DIPEA Scaffold Sulfonamide Formation (Bromo-Isoquinoline) Loaded->Scaffold 2. 5-Br-IsoQ-SO2Cl Pyridine, DCM Coupled Suzuki Product (Biaryl Scaffold) Scaffold->Coupled 3. Ar-B(OH)2, Pd(0) Suzuki Coupling Final Cleaved Drug (Fasudil Analog) Coupled->Final 4. 1% TFA/DCM Cleavage

Caption: Step-wise evolution of the isoquinoline scaffold on 2-Chlorotrityl resin.

Protocol A: Resin Loading (Diamine Immobilization)

Objective: To attach a diamine spacer to the resin, leaving one amine free for sulfonylation.

  • Swelling: Place 1.0 g of 2-CTC resin in a solid-phase reaction vessel (SPRV). Add dry Dichloromethane (DCM) (10 mL) and shake gently for 20 minutes. Drain.

  • Loading: Dissolve the diamine (e.g., N-Boc-homopiperazine, 5.0 equiv relative to resin loading) in dry DCM (8 mL) with DIPEA (10.0 equiv).

    • Expert Insight: Using a large excess of diamine is crucial to prevent "double-loading" (where one diamine molecule reacts with two resin sites), which would cross-link the resin and block further chemistry.

  • Reaction: Add the amine solution to the resin. Shake for 2 hours at room temperature.

  • Capping: Add Methanol (1 mL) to the reaction mixture (to quench unreacted trityl chlorides) and shake for 15 minutes.

  • Washing: Drain the resin. Wash sequentially with DCM (3x), DMF (3x), and DCM (3x).

    • Validation: Perform a Chloranil test. A dark blue/green beads result indicates the presence of secondary amines (successful loading).

Protocol B: Scaffold Attachment (Sulfonylation)

Objective: React the immobilized amine with the bromoisoquinoline sulfonyl chloride.

  • Preparation: Swell the loaded resin in dry DCM.

  • Activation: Dissolve 5-bromo-isoquinoline-8-sulfonyl chloride (3.0 equiv) and Pyridine (6.0 equiv) in dry DCM (or DMF if solubility is poor).

    • Note: Sulfonyl chlorides are electrophilic enough to react with secondary amines without stronger activation, but pyridine acts as both solvent co-factor and acid scavenger.

  • Coupling: Add the solution to the resin.[1] Shake for 4–16 hours at room temperature.

  • Monitoring: Monitor reaction progress via the Kaiser Test (if primary amine was used) or Chloranil Test (if secondary amine was used). The resin should result in a negative test (colorless/yellow) indicating consumption of the free amine.

  • Washing: Wash thoroughly with DCM (5x) to remove hydrolyzed sulfonic acid byproducts.

Protocol C: Diversity Generation (Suzuki-Miyaura Coupling)

Objective: Install the aryl diversity element at the 5-position of the isoquinoline ring.

  • Solvent System: Prepare a degassed mixture of DMF:Water (9:1) or Dioxane:Water (4:1).[2]

    • Expert Insight: Solid-phase Suzuki couplings often fail due to poor swelling of the resin in aqueous solvents. A high ratio of DMF/Dioxane ensures the resin remains expanded and accessible to the catalyst.

  • Catalyst Cocktail: In a separate vial under Argon, mix:

    • Aryl Boronic Acid (5.0 equiv)

    • Pd(PPh₃)₄ (0.1 equiv) or Pd(dppf)Cl₂ (0.1 equiv)

    • Na₂CO₃ (10.0 equiv, added as solid or 2M solution)

    • Dissolve in the degassed solvent mixture.

  • Reaction: Add the catalyst cocktail to the resin-bound bromoisoquinoline.

  • Heating: Heat the reaction vessel to 80–90°C for 12–16 hours.

    • Equipment: Use a heating block designed for SPPS vessels or a microwave reactor (60 minutes at 100°C is often sufficient).

  • Washing (Critical): Post-reaction washing is vital to remove Palladium.

    • Wash with DMF (3x).[1]

    • Wash with 0.5% Sodium Diethyldithiocarbamate in DMF (3x) – This chelates and removes residual Pd (blackening the wash solution).

    • Wash with DCM (5x).

Protocol D: Cleavage and Isolation
  • Cleavage Cocktail: Prepare a solution of 1% Trifluoroacetic Acid (TFA) in DCM.

    • Why 1%? 2-CTC resin is highly acid-sensitive. 1% TFA cleaves the resin-amine bond but leaves other acid-labile protecting groups (like Boc) intact if desired, or allows for a very clean release without degrading the sulfonamide.

  • Execution: Treat resin with cleavage cocktail (5 mL) for 2 minutes. Filter into a flask containing 1 mL of 10% Pyridine/Methanol (to neutralize immediately). Repeat 5-10 times.

  • Workup: Concentrate the combined filtrates under vacuum.

  • Purification: The crude product is typically >85% pure.[3] Final purification via preparative HPLC (Water/Acetonitrile gradient) is recommended.

Troubleshooting & Optimization (Self-Validating Systems)
IssueDiagnosisSolution
Low Yield on Loading Resin hydrolysis prior to use.Validation: Measure chloride content of resin before use. Store resin in desiccator.
Incomplete Sulfonylation Steric hindrance of the diamine.Use DMAP (0.1 eq) as a nucleophilic catalyst. Switch solvent to NMP/DCM (1:1) to improve swelling.
Black Resin after Suzuki Trapped Palladium.Protocol Adjustment: Increase the number of dithiocarbamate washes. Use "Pd-EnCat" (encapsulated catalyst) to prevent metal leaching.
Hydrolysis of Sulfonyl Chloride Wet solvents.[4]Check: Ensure Pyridine and DCM are anhydrous. Add molecular sieves to the reaction vessel.
References
  • Solid-Phase Synthesis of Sulfonamide Libraries

    • Title: A new strategy for solid phase synthesis of a secondary amide library using sulfonamide linker via radical traceless cleavage.[5]

    • Source: PubMed (NIH)
    • URL:[Link]

  • Isoquinoline Sulfonyl Chloride Protocols: Title: Application Notes and Protocols for the Chlorosulfonylation of Isoquinoline Deriv
  • Suzuki Coupling on Solid Phase

    • Title: Isoxazolinoisoquinoline Heterocycles via Solid-Phase Reissert and Suzuki Reactions.[6]

    • Source: Journal of Organic Chemistry (ACS)
    • URL:[Link]

  • Fasudil Analog Design

    • Title: Synthesis and Pharmacological Study of Rho-Kinase Inhibitors: Pharmacomodul
    • Source: Taylor & Francis Online
    • URL:[Link][7][8]

  • General Suzuki-Miyaura Guide

    • Title: Suzuki-Miyaura cross-coupling: Practical Guide.
    • Source: Yoneda Labs
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Zwitterionic Isoquinoline Sulfonic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of zwitterionic isoquinoline sulfonic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with purifying these highly polar molecules. Here, we move beyond generic protocols to provide in-depth, field-proven insights in a troubleshooting and FAQ format. Our goal is to explain the causality behind experimental choices, empowering you to design robust and effective purification strategies.

The Challenge: Why Are These Compounds So Difficult to Purify?

Zwitterionic isoquinoline sulfonic acids are characterized by the simultaneous presence of a positively charged group (the protonated isoquinoline nitrogen) and a negatively charged group (the deprotonated sulfonic acid). This dual-charge nature imparts high polarity, leading to physical properties that confound traditional purification techniques:

  • High Water Solubility: They are often highly soluble in water.

  • Low Organic Solvent Solubility: Conversely, they exhibit poor solubility in common organic solvents used for chromatography and recrystallization.

  • Strong Interactions: The charged moieties can engage in strong, often irreversible, interactions with standard stationary phases like silica gel.

  • Complex pH-Dependent Behavior: Their net charge and solubility are highly dependent on the pH of the surrounding medium, which can be both a tool and a challenge.

This guide will equip you with the knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: I've just finished my synthesis. What's my first step for purification: recrystallization or chromatography?

A: Always attempt recrystallization first, if feasible. It is the most cost-effective and scalable method for purification. The key is to find a solvent or solvent system where the compound is soluble when hot but sparingly soluble when cold.

  • Expert Insight: The pH at which you perform recrystallization is critical. Zwitterions are typically least soluble at their isoelectric point (pI), where the net charge is zero. Adjusting the pH of your aqueous solvent system towards the pI can often induce crystallization. However, sulfonic acids are very strong acids (pKa < 0), meaning the sulfonate group will be negatively charged across almost the entire practical pH range. The main variable is the pKa of the isoquinolinium proton (typically around 5-6). Therefore, adjusting the pH to this range might minimize solubility and promote crystallization.

If recrystallization fails to remove key impurities or if you are working with a complex multi-component mixture, chromatography is the necessary next step.

Q2: How do I select a suitable solvent for recrystallizing my zwitterionic product?

A: Solvent screening is an empirical process. Use a small amount of your crude material (~10-20 mg) for each test.

  • Start with single solvents: Test solubility in common polar solvents at room temperature and upon heating. Good candidates include water, methanol, ethanol, and isopropanol.

  • Develop a binary solvent system: If no single solvent is ideal, a two-solvent system is often effective. The goal is to find one solvent in which the compound is soluble (the "solvent") and another in which it is insoluble (the "anti-solvent").

    • Dissolve the compound in a minimum amount of the hot "solvent" (e.g., water or methanol).

    • Slowly add the "anti-solvent" (e.g., ethanol, isopropanol, or acetone) dropwise to the hot solution until it just becomes cloudy.

    • Add a drop or two of the hot "solvent" to redissolve the precipitate and then allow the solution to cool slowly.

A common impurity in sulfonations is sulfuric acid, which can often be removed by recrystallization from concentrated aqueous solutions.[1]

Q3: My compound shows zero retention on my standard C18 reversed-phase column. What's happening and how do I fix it?

A: This is a classic problem for highly polar zwitterions. Standard reversed-phase (RP) chromatography relies on hydrophobic interactions, which are minimal for your compound.[2] The molecule is too polar and simply elutes in the solvent front.

Here are your primary solutions, from simplest to most complex:

  • Use Highly Aqueous Mobile Phases: Some modern RP columns (e.g., "Aqua" or "AQ" types) are designed to be stable in 100% aqueous mobile phases, which may provide some retention for very polar molecules.[3]

  • Add Ion-Pairing Reagents: An ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate for pairing with the sulfonate) is added to the mobile phase. It forms a neutral, more hydrophobic complex with your analyte, increasing its retention on the C18 column. Note that these reagents can be difficult to remove from the column and may suppress MS signals.[2][4]

  • Switch Chromatographic Mode: The most robust solution is often to switch to a mode better suited for polar compounds. The two best options are Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography.[2][5][6]

Q4: Can you explain HILIC and Mixed-Mode Chromatography? When should I choose one over the other?

A: Both are excellent choices for zwitterionic isoquinoline sulfonic acids.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like bare silica, or phases bonded with diol, amide, or zwitterionic groups) and a mobile phase with a high concentration of organic solvent (typically >70% acetonitrile) and a small amount of aqueous buffer.[5] Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase. Zwitterionic HILIC columns (e.g., ZIC®-HILIC) are particularly effective as they offer multiple interaction modes (hydrophilic partitioning and electrostatic interactions).[5][7]

  • Mixed-Mode Chromatography (MMC): These columns combine reversed-phase (e.g., C18) and ion-exchange functionalities on a single stationary phase.[2][6] This allows for simultaneous hydrophobic and electrostatic interactions, providing unique selectivity and excellent retention for charged molecules. An RP/anion-exchange column, for example, could interact with both the isoquinoline core and the sulfonic acid group.

Choice: Start with HILIC if your compound is extremely polar and has low hydrophobicity. MMC is a powerful alternative that offers great control over retention and selectivity through manipulation of both organic solvent content and mobile phase pH/buffer strength.[2][6]

Troubleshooting Guide

Problem 1: My compound gives severe tailing peaks in reversed-phase HPLC, even with an ion-pairing reagent.

Potential Cause Explanation Recommended Solution
Secondary Silanol Interactions The positively charged isoquinoline moiety can interact strongly with deprotonated, negatively charged residual silanol groups on the silica surface of the column, causing peak tailing.1. Lower Mobile Phase pH: Add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase to bring the pH to ~2-3. This protonates the silanol groups, minimizing the unwanted interaction.[6] 2. Increase Buffer Strength: A higher concentration of buffer ions can help shield the electrostatic interactions between the analyte and the stationary phase.[5] 3. Use an End-Capped Column: Select a high-quality, fully end-capped column specifically designed to minimize silanol activity.
Insufficient Ion-Pairing The concentration of the ion-pairing reagent may be too low to effectively pair with all analyte molecules.Increase the concentration of the ion-pairing reagent in the mobile phase (e.g., from 5 mM to 10 mM). Be mindful of its solubility and potential for system precipitation.

Problem 2: I am using HILIC, but the retention time is unstable and drifts between runs.

Potential Cause Explanation Recommended Solution
Slow Column Equilibration HILIC stationary phases require a much longer time to equilibrate the aqueous layer on the surface compared to RP columns. Insufficient equilibration leads to drifting retention times.1. Equilibrate Thoroughly: Equilibrate the column with at least 20-30 column volumes of the initial mobile phase before the first injection. 2. Maintain Consistent Conditions: Ensure the mobile phase composition is not changed between runs and that the system is not left to sit in high aqueous solvent for extended periods.
Mobile Phase pH/Buffer Issues The ionization state of your zwitterion is critical for HILIC retention, and this is controlled by the buffer. Small changes in pH can lead to significant changes in retention.[5]1. Use a Buffer: Always use a buffer salt (e.g., ammonium acetate or ammonium formate) in HILIC to control ionic interactions and ensure reproducible results.[5] 2. Verify pH: Ensure your aqueous stock solution is properly buffered and that the final pH in the organic/aqueous mixture is consistent.

Problem 3: I have successfully purified my compound by HPLC using a buffer, but now I can't get rid of the buffer salts.

Potential Cause Explanation Recommended Solution
Use of Non-Volatile Buffers Buffers like sodium phosphate or potassium phosphate are non-volatile and will remain with your compound after lyophilization or evaporation.Always use volatile buffers for preparative chromatography. This is a critical principle for ensuring the purity of the final compound. Switch to a buffer system that can be removed under vacuum.
Table 1: Recommended Volatile Buffer Systems for Mass Spectrometry Compatible Purification
Buffer SystemUseful pH RangeComments
Formic Acid / Ammonium Formate2.8 - 4.8Excellent for positive ion mode ESI-MS. Provides good buffering capacity at low pH.
Acetic Acid / Ammonium Acetate3.8 - 5.8A versatile and widely used buffer system for both positive and negative ion modes.[8]
Ammonium Bicarbonate / Ammonia8.8 - 10.8Useful for high-pH methods, but can be less stable. Ensure fresh solutions.

Visualized Workflows & Protocols

Diagram 1: Decision Workflow for Purification Method Selection

This diagram provides a logical pathway for choosing the most appropriate purification strategy for a novel zwitterionic isoquinoline sulfonic acid.

Purification_Decision_Tree start Crude Zwitterionic Product recrystallization_q Attempt Recrystallization? start->recrystallization_q recrystallization_success Pure Product Obtained recrystallization_q->recrystallization_success Yes chromatography Proceed to Chromatography recrystallization_q->chromatography No / Impure hplc_mode Select HPLC Mode chromatography->hplc_mode hilic HILIC (High Polarity, Low C-count) hplc_mode->hilic High Polarity mmc Mixed-Mode (Moderate Polarity/Hydrophobicity) hplc_mode->mmc Tunable Selectivity ip_rpc Ion-Pair RP-HPLC (Existing RP methods/columns) hplc_mode->ip_rpc Legacy Method optimization Optimize & Fractionate hilic->optimization mmc->optimization ip_rpc->optimization HILIC_Optimization start Start: Initial Gradient Run (95-60% ACN w/ 10mM Buffer) check_retention Is Retention Adequate? start->check_retention adjust_gradient Adjust Gradient Slope/Range check_retention->adjust_gradient No check_resolution Is Resolution Sufficient? check_retention->check_resolution Yes adjust_gradient->check_retention adjust_ph Modify Mobile Phase pH (e.g., 3.5, 4.5, 6.5) check_resolution->adjust_ph No final_method Final Optimized Method check_resolution->final_method Yes adjust_ph->check_resolution adjust_buffer Modify Buffer Strength (e.g., 10mM, 25mM, 50mM) adjust_ph->adjust_buffer adjust_buffer->check_resolution adjust_buffer->adjust_ph

Sources

solubility issues with 5-Bromoisoquinoline-8-sulfonic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility in Organic Solvents

Executive Summary

The Core Issue: 5-Bromoisoquinoline-8-sulfonic acid (CAS: 862777-69-3) presents a classic "Zwitterionic Lock."[1][2] In its solid state, the acidic proton from the sulfonic acid group (


) migrates to the basic isoquinoline nitrogen, forming an inner salt (zwitterion).[2][3] This creates a crystal lattice with extremely high coulombic energy, rendering the compound insoluble in standard organic solvents (DCM, THF, EtOAc) and causing "streaking" on normal-phase silica.[2][3]

The Solution: You cannot simply "dissolve" this molecule; you must chemically unlock it.[1][2] This guide details how to disrupt the zwitterionic lattice using Lipophilic Salt Formation (LSF) or Polar Aprotic Solvation .[1][2]

Module 1: Diagnostic & Chemical Principles
Why won't it dissolve?

Users often attempt to dissolve this compound in Dichloromethane (DCM) or Ethyl Acetate for extraction or coupling reactions, resulting in a suspension that refuses to clarify.[1][2][3]

Solvent ClassSolubility StatusMechanistic Reason
Non-Polar / Chlorinated (DCM, Hexane, Toluene)Insoluble The zwitterionic lattice energy (

) exceeds the solvation energy provided by Van der Waals forces.[1][3]
Polar Aprotic (THF, Acetone, MeCN)Poor / Sparingly Soluble These solvents cannot effectively shield the ionic charges of the internal salt.[3]
Polar Aprotic (High Dielectric) (DMSO, DMF)Soluble High dielectric constants (

) can disrupt the ionic lattice, but removal of these solvents is difficult.[2][3]
Protic (Water, MeOH)Soluble Solvation occurs via hydrogen bonding, but this is often incompatible with anhydrous organic synthesis.[1][2][3]
Module 2: Troubleshooting Protocols
Protocol A: The "Lipophilic Shift" (For Organic Synthesis)

Use this method if you need the compound dissolved in DCM, THF, or MeCN for coupling reactions (e.g., Suzuki, Buchwald) or acylation.[3]

The Fix: Convert the zwitterion into a lipophilic ammonium sulfonate salt in situ.

  • Suspend: Place your this compound in the desired anhydrous solvent (e.g., DCM). It will remain a solid.

  • Unlock: Add 1.1 to 1.5 equivalents of a tertiary organic base.

    • Recommended: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1][2]

    • Alternative: DBU (for stubborn cases).[1][2]

  • Observe: The suspension should clarify within 5–10 minutes as the proton is transferred from the isoquinoline nitrogen to the external base, forming a soluble lipophilic ion pair (

    
    ).[1][2]
    

Critical Note: If the solution does not clear, sonicate for 60 seconds. If still insoluble, add a phase transfer catalyst (Tetra-n-butylammonium bromide, TBAB, 5 mol%).[2][3]

Protocol B: Purification & Chromatography

Use this method if you are trying to purify the compound and seeing streaks on TLC/Columns.

The Issue: On silica gel, the sulfonic acid interacts strongly with silanols, causing irreversible adsorption or tailing.[3]

The Fix:

  • Avoid Normal Phase Silica: Do not use Hexane/EtOAc.[1][2]

  • Recommended Method: Reverse Phase (C18) Flash Chromatography.[1][2]

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1][2]

    • Gradient: 0%

      
       40% MeCN.[1][2]
      
  • Alternative (Ion Exchange): Use a Strong Anion Exchange (SAX) cartridge to capture the sulfonate, wash with MeOH, and elute with dilute HCl/MeOH.[3]

Module 3: Visualizing the Mechanism

The following diagram illustrates the solubility decision matrix and the chemical mechanism of the "Lipophilic Shift."

SolubilityLogic Start Start: Solid this compound Goal What is your Goal? Start->Goal Analysis Analysis (NMR/LCMS) Goal->Analysis Synthesis Organic Synthesis (Coupling/Derivatization) Goal->Synthesis Solvent_DMSO Use DMSO-d6 or D2O (Direct Dissolution) Analysis->Solvent_DMSO High Polarity Needed Solvent_DCM Suspend in DCM/THF (Insoluble initially) Synthesis->Solvent_DCM Anhydrous Conditions Action_Base ADDITIVE STEP: Add 1.2 eq DIPEA or TEA Solvent_DCM->Action_Base Break Zwitterion Result_Soluble Result: Lipophilic Salt Formed (Soluble in Organic Layer) Action_Base->Result_Soluble Deprotonation

Caption: Decision tree for solvent selection based on experimental intent. Note the mandatory base addition for non-polar workflows.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use this compound directly in a Suzuki coupling without protecting the sulfonic acid? A: Yes, but only under basic conditions.[2] Standard Suzuki conditions (Pd catalyst, aqueous


, Dioxane) work well because the aqueous base converts the sulfonic acid to its sodium sulfonate salt, which is soluble in the water/dioxane mixture.[2][3] If using anhydrous conditions, you must use the DIPEA method described in Protocol A.[2][3]

Q2: I need to remove the sulfonic acid group later. Is that possible? A: Yes. The sulfonic acid at position 8 is often used as a directing group or a "handle" for solubility.[1][2] It can be removed (desulfonation) by heating in aqueous sulfuric acid (hydrolysis) or via reductive desulfonation conditions, though the bromine at position 5 may also be labile under reductive conditions.[2][3]

Q3: How do I prepare a sample for NMR? A: Do not use


. It will not dissolve.
  • Option 1: DMSO-

    
     (Best general purpose).[1][2]
    
  • Option 2:

    
     with a drop of 
    
    
    
    (Ensures full solubility as the sodium salt).[1][2]
  • Option 3:

    
    .[1][2]
    

Q4: Why is my yield low after workup? A: You likely lost the product to the aqueous layer.[1][2] Because of the sulfonic acid, the compound is highly water-soluble at neutral and high pH.[2]

  • Correct Workup: You cannot extract into organics from water easily.[1][2] Instead, evaporate the reaction mixture to dryness and use Reverse Phase chromatography, or precipitate the product by acidifying the aqueous layer to pH ~1-2 (reforming the zwitterion precipitate) and filtering.[3]

References
  • Clayden, J., Greeves, N., & Warren, S. (2012).[2][3] Organic Chemistry. Oxford University Press.[1][2] (Chapter 19: Electrophilic Aromatic Substitution - Sulfonation and properties of sulfonic acids). [1][2]

  • PubChem. (n.d.).[1][2][4] Isoquinoline-8-sulfonic acid Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]

  • Organic Syntheses. (2008). Synthesis of 5-Bromoisoquinoline. Org. Synth. 2008, 85, 219-224.[1][2][3] (Provides context on the bromination precursors and handling of bromoisoquinolines). [Link]

Sources

avoiding hydrolysis of 5-bromoisoquinoline-8-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Stabilization and Handling of 5-Bromoisoquinoline-8-Sulfonyl Chloride

Executive Summary

5-Bromoisoquinoline-8-sulfonyl chloride is a highly electrophilic "warhead" reagent, commonly employed as a key intermediate in the synthesis of Rho-kinase (ROCK) inhibitors like Fasudil derivatives.[1] Its reactivity, however, is a double-edged sword.[1] The electron-withdrawing bromine at the C5 position, combined with the electron-deficient isoquinoline core, makes the C8-sulfonyl chloride moiety exceptionally prone to nucleophilic attack by water.[1]

The Failure Mode: Hydrolysis converts the active sulfonyl chloride (-SO₂Cl) into the inert sulfonic acid (-SO₃H).[1] This reaction is autocatalytic; the HCl byproduct protonates the isoquinoline nitrogen, increasing the electrophilicity of the ring and accelerating further degradation.[1]

This guide provides a self-validating protocol to arrest this cycle, ensuring reagent integrity from storage to synthesis.

Part 1: Storage & Handling (The "Stasis" Phase)[1]

Goal: Prevent the initiation of autocatalytic hydrolysis.

Long-Term Storage Protocol

Do not rely on the vendor's packaging once opened.[1] Transfer the reagent immediately to a controlled environment.

ParameterSpecificationScientific Rationale
Temperature -20°C Arrhenius kinetics dictate that lower temperatures exponentially slow the hydrolysis rate.[1]
Atmosphere Argon or Nitrogen Displaces atmospheric moisture. Argon is preferred (heavier than air) for solid reagents.
Container Amber Glass + Parafilm/Teflon Tape Protects from light (preventing debromination) and creates a secondary moisture barrier.
Desiccant P₂O₅ or Activated Silica Standard silica gel is insufficient for long-term storage of highly reactive acid chlorides.[1]
Visual Quality Check (QC)

Before starting a reaction, perform this 10-second visual audit:

  • Pass: Off-white to pale yellow crystalline solid. Free-flowing.

  • Fail: Dark orange/brown sticky solid or "gum." This indicates significant HCl formation and polymerization/degradation. Do not use.

Part 2: Reaction Optimization (The "Active" Phase)

Goal: Maximize the rate of sulfonylation (


) relative to hydrolysis (

).
Solvent Selection

Water content is the critical variable.[1] Use solvents dried to <50 ppm water.

  • Recommended: Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Why: These dissolve the reagent well but have low miscibility with water (DCM) or can be easily dried (THF).

  • Avoid: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) unless necessary.

    • Why: These are hygroscopic and difficult to dry completely. If used, they must be "Extra Dry" grade over molecular sieves.[1]

The Base Dilemma

The choice of base dictates the reaction pathway.

  • Option A: Anhydrous Conditions (Preferred)

    • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

    • Protocol: 1.1 eq of sulfonyl chloride + 1.0 eq amine + 2.5 eq Base in anhydrous DCM at 0°C.

    • Mechanism:[2][3][4][5] The base scavenges HCl, preventing autocatalysis.[1]

  • Option B: Schotten-Baumann (Biphasic) [1]

    • Base: Aqueous Na₂CO₃ or NaHCO₃ / DCM.

    • Protocol: Rapid stirring at 0°C to -5°C .

    • Risk:[1][3][6][7] High.[7] Only works because the interfacial reaction with the amine is faster than hydrolysis at low temperatures. If the temperature rises, hydrolysis dominates.[1]

Reaction Monitoring

Do not use LCMS with an aqueous mobile phase to monitor the starting material directly, as it will hydrolyze on the column, giving a false negative.[1]

  • Correct Method: Quench a small aliquot with excess methanol or morpholine. Analyze the resulting methyl ester or sulfonamide to infer the remaining chloride.[1]

Part 3: Troubleshooting & Recovery

Scenario 1: "I see a new polar spot on TLC that doesn't move."
  • Diagnosis: This is likely 5-bromoisoquinoline-8-sulfonic acid (the hydrolysis product).[1]

  • Cause: Wet solvent or old reagent.

  • Solution: You cannot reverse this in situ. If the spot is minor (<10%), proceed with purification.[1] If major (>30%), abort and repurify the starting material (see below).[1]

Scenario 2: "The reaction turned black/tarry."
  • Diagnosis: Isoquinoline degradation.

  • Cause: Exothermic runaway. The reaction of sulfonyl chlorides with amines is exothermic. If T > 25°C, the isoquinoline ring can undergo side reactions.[1]

  • Fix: Ensure dropwise addition of the sulfonyl chloride solution at 0°C.

Part 4: Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired sulfonylation and the parasitic hydrolysis.

ReactionPathway Start 5-Bromoisoquinoline- 8-sulfonyl chloride Intermediate Reactive Sulfonylium Species Start->Intermediate Activation Water H₂O (Moisture) Water->Intermediate Amine Target Amine (R-NH₂) Amine->Intermediate Product Desired Sulfonamide (Stable) Intermediate->Product Path A: Anhydrous Base (Fast) Waste Sulfonic Acid (Dead End) Intermediate->Waste Path B: Hydrolysis (Moisture) HCl HCl (Autocatalyst) Intermediate->HCl HCl->Start Accelerates Degradation

Caption: Kinetic competition between sulfonylation (Path A) and hydrolysis (Path B). Note the feedback loop where HCl accelerates degradation.[1]

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I recrystallize the sulfonyl chloride if it has partially hydrolyzed? A: Yes. If the solid is yellow/orange but not a tar, you can recrystallize it.[1]

  • Protocol: Dissolve in a minimal amount of boiling dry toluene or DCM/Hexane. Filter hot to remove the insoluble sulfonic acid (which will not dissolve).[1] Cool rapidly to precipitate the chloride.[1]

Q2: Why is the 5-bromo analog more sensitive than standard isoquinoline sulfonyl chloride? A: The bromine atom at position 5 is electron-withdrawing.[1] Through induction and resonance, it pulls electron density away from the ring system, making the sulfur atom at position 8 more electropositive (electrophilic).[1] This lowers the activation energy for nucleophilic attack by water [1].[1]

Q3: How do I quench the reaction without destroying my product? A: Do not quench with water immediately.

  • Add a small amount of dilute aqueous NaHCO₃ (not NaOH, which is too aggressive).

  • Stir for 5 minutes.

  • Extract immediately into organic solvent.[5]

  • Crucial: Do not let the sulfonamide product sit in acidic aqueous solution, as the sulfonamide bond itself can eventually hydrolyze, albeit much slower than the chloride.[1]

References

  • Stability of Heteroaromatic Sulfonyl Chlorides. ChemRxiv. (2025). Detailed kinetic analysis of pyridine and isoquinoline sulfonyl halides.

  • Synthesis of Fasudil Hydrochloride. BenchChem Protocols. (2025). Standard procedures for handling isoquinoline sulfonyl chlorides in drug synthesis. [1]

  • Guidelines for Handling Moisture Sensitive Reagents. Wipf Group, University of Pittsburgh. (2014). Best practices for storing and manipulating electrophilic reagents.

  • Preparation of 5-Isoquinoline Sulfonyl Chloride. Google Patents CN108752274B. (2018). Industrial scale synthesis and isolation techniques.

Sources

optimizing regioselectivity in bromination of isoquinoline-8-sulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Regioselectivity in Bromination of Isoquinoline-8-Sulfonic Acid

Status: Active Agent: Senior Application Scientist Ticket ID: ISOQ-BR-8SO3H-OPT[1]

Strategic Overview & Regioselectivity Analysis

Q: What is the theoretical basis for regioselectivity in this substrate? I am concerned about mixtures.

A: The bromination of isoquinoline-8-sulfonic acid is governed by the competition between the deactivating nature of the protonated nitrogen and the directing effects of the sulfonic acid group.

  • Ring Deactivation: In the strong acidic media required for this reaction (e.g.,

    
    ), the isoquinoline nitrogen is protonated (
    
    
    
    ). This creates a significant positive charge that deactivates the pyridine ring (C1–C4) entirely toward electrophilic aromatic substitution (EAS).[1]
  • Benzene Ring Preference: Consequently, substitution is forced onto the carbocyclic (benzene) ring.[1]

  • The "Alpha" Effect vs. Substituent Effect:

    • The substrate mimics 1-naphthalenesulfonic acid .[1][2] In naphthalene systems, electrophilic attack is kinetically favored at the

      
      -positions (C1, C4, C5, C8) over the 
      
      
      
      -positions (C2, C3, C6, C7).[1]
    • The sulfonic acid (

      
      ) at C8 is a strong electron-withdrawing group (EWG). While EWGs are typically meta-directing in benzene (which would suggest C6), in fused systems like naphthalene and isoquinoline, the kinetic preference for the 
      
      
      
      -position dominates.[1]
    • Conclusion: With C8 blocked, the electrophile (

      
      ) targets the most accessible and reactive 
      
      
      
      -position on the same ring, which is C5 .

Expected Product: 5-Bromoisoquinoline-8-sulfonic acid. Note: Formation of the 7-bromo isomer (ortho to the sulfonic acid) is sterically and electronically disfavored.

Optimized Experimental Protocol

Q: What is the recommended protocol to maximize yield and purity?

A: Standard bromination (Br2 in acetic acid) often fails due to the insolubility of the zwitterionic starting material and insufficient electrophilicity. We recommend the N-Bromosuccinimide (NBS) / Sulfuric Acid method.[1]

Rationale:

  • Solubility: Concentrated

    
     effectively solubilizes the sulfonic acid.[1]
    
  • Activation: The acid converts NBS into a highly reactive sulfated bromonium species, capable of attacking the deactivated ring.

Standard Operating Procedure (SOP)
ParameterSpecificationNotes
Reagents Isoquinoline-8-sulfonic acid (1.0 eq), NBS (1.1–1.2 eq)Use fresh NBS (white crystals, not yellow).[1]
Solvent Conc.

(min. 98%)
Acts as both solvent and catalyst.[1]
Concentration 0.5 M – 1.0 MHigh dilution prevents localized overheating.[1]
Temperature 0°C to 25°CStart at 0°C; warm to RT only if sluggish.[1]
Time 4 – 12 HoursMonitor via HPLC (TLC is difficult due to polarity).

Step-by-Step Workflow:

  • Dissolution: Charge a flame-dried flask with isoquinoline-8-sulfonic acid. Add concentrated

    
     dropwise at 0°C with vigorous stirring until fully dissolved.
    
  • Bromination: Add NBS portion-wise over 30 minutes. Crucial: Maintain internal temp < 5°C during addition to prevent exotherms that degrade regioselectivity.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C). Stir for 4–6 hours.

  • Quench: Pour the reaction mixture slowly onto crushed ice (5x volume).

  • Isolation: The product often precipitates as the zwitterion upon dilution.[1] Filter the solid.[1] If no precipitate forms, neutralize carefully to pH ~3-4 (isoelectric point) with NaOH or

    
    .[1]
    

Troubleshooting Guide

Q: I am seeing unreacted starting material even after 24 hours. How do I push the conversion?

A: The double deactivation (protonated N + sulfonic acid) makes the ring extremely unreactive.

  • Solution 1 (Silver Catalysis): Add 10–20 mol% Silver Sulfate (

    
    ) .[1] This precipitates AgBr (if using 
    
    
    
    ) or activates the halogen source, generating a "super-electrophile."
  • Solution 2 (Oleum): Switch from 98%

    
     to Oleum (10-20% 
    
    
    
    )
    . The free
    
    
    ensures the medium is anhydrous and maximizes the acidity function (
    
    
    ), increasing the concentration of the active brominating species.

Q: The product is water-soluble and I cannot isolate it by filtration.

A: Sulfonic acids are notoriously difficult to extract.[1]

  • Method A (Salting Out): Saturate the quenched aqueous solution with NaCl.[1] The sodium sulfonate salt may precipitate (common ion effect).[1]

  • Method B (Ion Exchange): Pass the diluted reaction mixture through a hydrophobic resin (e.g., HP-20) or a cation-exchange resin.[1] The sulfonic acid will bind or retard, allowing separation from sulfuric acid.[1]

Q: I suspect I have the 7-bromo isomer. How do I confirm?

A: Regiochemistry must be confirmed via 1H NMR .

  • 5-Bromo isomer: Look for a pair of doublets (or an AB system) for protons H6 and H7 with a coupling constant of

    
      (ortho coupling).
    
  • 7-Bromo isomer: Would show two singlets (or meta-coupled doublets,

    
    ) for H5 and H6? Correction: No, H5 and H6 are ortho.[1] If Br is at C7, H5 and H6 are adjacent.[1]
    
    • Refined Diagnostic: In the 5-bromo isomer, H6 and H7 are adjacent.[1] In the 7-bromo isomer, H5 and H6 are adjacent.[1]

    • Differentiation: Use NOE (Nuclear Overhauser Effect) .[1] Irradiate H4 (pyridine ring).[1] If you see enhancement of a signal, that is H5.[1] If H5 is a doublet, you have the 7-bromo isomer.[1] If H5 is substituted (no signal or weak NOE to Br), you have the 5-bromo isomer.[1]

Mechanistic Visualization

The following diagram illustrates the pathway and the "Alpha-Selectivity" decision node.

BrominationMechanism Start Isoquinoline-8-sulfonic acid Protonation Protonation (H2SO4) (Deactivates Pyridine Ring) Start->Protonation Intermediate Isoquinolinium-8-sulfonate (Zwitterion) Protonation->Intermediate Decision Regioselectivity Check: Where does Br+ attack? Intermediate->Decision + NBS / H+ Path_C5 Path A: Attack at C5 (Alpha) (Kinetically Favored) Decision->Path_C5 Major Pathway Path_C6 Path B: Attack at C6 (Beta) (Meta-directing effect) Decision->Path_C6 Minor/Trace Path_C7 Path C: Attack at C7 (Beta) (Sterically hindered) Decision->Path_C7 Blocked SigmaComplex Sigma Complex (Stabilized at C5) Path_C5->SigmaComplex Product PRODUCT: This compound SigmaComplex->Product - H+

Caption: Mechanistic flow showing the kinetic preference for C5 substitution despite the meta-directing influence of the sulfonic acid group.

References

  • Brown, W. D., & Gouliaev, A. H. (2002).[1] Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.[1] Synthesis, 2002(1), 83–86.[1]

    • Relevance: Establishes the protocol for regioselective bromination of isoquinoline
    • [1]

  • Gershon, H., Clarke, D. D., & Gershon, M. (1995).[1][3] Substituted 8-quinolinols: halo, nitro, and sulfonic acids.[1][3] Trends in Heterocyclic Chemistry.[1][3]

    • Relevance: Discusses the electrophilic substitution patterns of 8-substituted benzopyridines and the directing effects of sulfonic acids.
  • Doc Brown's Chemistry.

    • Relevance: Provides the fundamental analogy for alpha-substitution (1,5-disubstitution pattern) in naphthalene derivatives which applies to the isoquinoline system.
  • BenchChem Technical Support.

    • Relevance: Troubleshooting data for bromination stoichiometry and handling of activated/deactiv

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Interpretation of 5-Bromoisoquinoline-8-sulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-bromoisoquinoline-8-sulfonic acid, a key intermediate in pharmaceutical synthesis.[1] Due to the absence of a publicly available experimental spectrum for this specific compound, this guide will present a detailed ab initio interpretation based on established principles of NMR spectroscopy and substituent effects. To ground this analysis in empirical data, we will conduct a rigorous comparative study against the experimentally verified spectra of three critical analogues: the parent isoquinoline molecule, 5-bromoisoquinoline, and quinoline-8-sulfonic acid. This approach not only allows for a robust prediction of the target molecule's spectrum but also highlights the distinct influence of each substituent on the isoquinoline scaffold.

Predicted ¹H NMR Spectral Interpretation of this compound

The structural elucidation of complex aromatic heterocycles is a cornerstone of modern drug development. This compound presents a unique spectroscopic challenge due to the presence of two powerful, electronically distinct substituents on the isoquinoline core. The bromine atom at the C-5 position is an electron-withdrawing group via induction but a weak deactivator due to resonance. The sulfonic acid group at C-8 is a potent electron-withdrawing and deactivating group.[2] These substituents, combined with the inherent electronic environment of the isoquinoline ring, dictate the precise chemical shifts and coupling patterns of the five aromatic protons.

Our analysis is based on a standard 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. DMSO-d₆ is the solvent of choice for this class of compounds due to its ability to solubilize polar sulfonic acids and to slow the exchange of the acidic proton, which may otherwise not be observed.[3]

The protons on the this compound molecule are numbered as follows:

Caption: Proton Numbering for this compound.

Based on first principles, the predicted ¹H NMR spectrum is as follows:

  • H-1 (δ ≈ 9.5-9.7 ppm, singlet): This proton is adjacent to the nitrogen atom and experiences a strong deshielding effect. It is typically the most downfield signal in isoquinoline systems.[4] Due to the lack of adjacent protons for ortho-coupling, it is expected to appear as a sharp singlet, possibly with a small long-range coupling.

  • H-4 (δ ≈ 8.7-8.9 ppm, doublet): This proton is deshielded by the adjacent nitrogen atom. It will appear as a doublet due to ortho-coupling with H-3.

  • H-3 (δ ≈ 7.8-8.0 ppm, doublet): Coupled to H-4, this proton will also be a doublet. It is generally found further upfield than H-1 and H-4.[4]

  • H-6 (δ ≈ 8.4-8.6 ppm, doublet): The position of this proton is significantly influenced by two factors. It is ortho to the bromine at C-5, which causes a downfield shift. It is also para to the strongly electron-withdrawing sulfonic acid group at C-8, further deshielding it. It will appear as a doublet due to coupling with H-7.

  • H-7 (δ ≈ 7.9-8.1 ppm, doublet): This proton is ortho to the sulfonic acid group, leading to a significant downfield shift. It is also meta to the bromine. It will appear as a doublet from coupling to H-6.

  • -SO₃H (δ > 10 ppm, broad singlet): The acidic proton of the sulfonic acid group is expected to be a very broad singlet at a very downfield chemical shift, and its observation can be dependent on concentration and residual water in the solvent.[5]

The predicted through-bond coupling relationships are visualized below:

G H1 H-1 H3 H-3 H4 H-4 H3->H4 J ≈ 8-9 Hz H4->H3 J ≈ 8-9 Hz H6 H-6 H7 H-7 H6->H7 J ≈ 7-8 Hz H7->H6 J ≈ 7-8 Hz

Caption: Predicted J-Coupling (through-bond) relationships.

Comparative Analysis with Alternative Compounds

To validate our predictions, we will now compare them with the experimental ¹H NMR data of three structurally related compounds. This comparison allows for the isolation and understanding of the specific electronic and steric effects of the bromine and sulfonic acid substituents.

Alternative 1: Isoquinoline (Parent Compound)

Isoquinoline provides the fundamental baseline for the chemical shifts of the isoquinoline core without the influence of any substituents.

ProtonChemical Shift (δ, ppm)Multiplicity
H-19.22s
H-37.58d
H-48.50d
H-57.80d
H-67.62t
H-77.70t
H-87.95d
Data sourced from BenchChem.[4]

The data clearly shows the deshielding effect of the nitrogen on H-1 and H-4, which appear at 9.22 and 8.50 ppm, respectively. The protons on the carbocyclic ring (H-5 to H-8) resonate in the more typical aromatic region of 7.6-8.0 ppm.

Alternative 2: 5-Bromoisoquinoline

Introducing a bromine atom at the C-5 position allows us to observe its specific influence on the proton chemical shifts.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-19.37s-
H-37.91d5.9
H-48.66d5.9
H-68.15d7.5
H-77.62t7.8
H-88.19d8.2
Data obtained in DMSO-d₆. Sourced from Chegg.com.[6]

Comparing this to isoquinoline, we observe a significant downfield shift for H-6 (from 7.62 to 8.15 ppm) and H-4 (from 8.50 to 8.66 ppm) due to the electron-withdrawing inductive effect of the adjacent bromine. The H-1 proton is also shifted downfield (9.22 to 9.37 ppm), indicating that the electronic perturbation is transmitted throughout the ring system. This empirical data supports our prediction of a downfield shift for H-6 in the target molecule.

Alternative 3: Quinoline-8-sulfonic acid sodium salt

While not an isoquinoline, this compound is the closest available analogue to understand the potent effect of a sulfonic acid group at the 8-position on the adjacent protons of the carbocyclic ring.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-29.03ddJ=4.3, 1.8
H-48.44ddJ=8.4, 1.8
H-37.60ddJ=8.4, 4.3
H-78.27ddJ=8.7, 1.5
H-58.05ddJ=8.2, 1.5
H-67.61tJ=8.2
Data obtained for the sodium salt. Sourced from ChemicalBook.[7]

The most pertinent observation here is the chemical shift of H-7 at 8.27 ppm. This proton is ortho to the sulfonic acid group and is significantly shifted downfield compared to the corresponding proton in unsubstituted quinoline (H-7 is at 7.61 ppm). This strong deshielding effect is directly attributable to the electron-withdrawing nature of the -SO₃⁻ group. This finding strongly supports our prediction that H-7 in this compound will also be substantially shifted downfield.

Summary of Comparative Data

The following table summarizes the predicted chemical shifts for this compound alongside the experimental data for the comparative compounds.

ProtonIsoquinoline (ppm)[4]5-Bromoisoquinoline (ppm)[6]Quinoline-8-sulfonic acid (ppm)[7]This compound (Predicted ppm)
H-1 9.229.37-~9.5 - 9.7
H-3 7.587.917.60 (H-3)~7.8 - 8.0
H-4 8.508.668.44 (H-4)~8.7 - 8.9
H-6 7.628.157.61 (H-6)~8.4 - 8.6
H-7 7.707.628.27 (H-7)~7.9 - 8.1
Note: Quinoline numbering is different from isoquinoline.

This comparative analysis provides strong evidence for the predicted chemical shifts in this compound. The combined deshielding effects of the bromine atom at C-5 and the sulfonic acid group at C-8 are expected to shift all aromatic protons downfield relative to the parent isoquinoline.

Experimental Protocol: Best Practices for ¹H NMR Acquisition

To obtain a high-quality, interpretable ¹H NMR spectrum of this compound, adherence to a rigorous experimental protocol is essential. The following steps outline a self-validating system for reliable data acquisition.

Step 1: Sample Preparation
  • Purity Assessment: Ensure the sample is of high purity (>95%) using a preliminary technique like LC-MS to avoid signals from impurities confounding the spectrum.

  • Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Use 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is a polar aprotic solvent, which is critical for dissolving the highly polar sulfonic acid. It also forms hydrogen bonds with the acidic proton, slowing its exchange rate and allowing it to be observed as a broad peak.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Dissolution: Vortex the sample until fully dissolved. Gentle warming may be required but should be done cautiously to avoid degradation.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Step 2: NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (≥ 400 MHz) to ensure adequate signal dispersion, which is crucial for resolving the closely spaced aromatic signals.

  • Tuning and Matching: Tune and match the NMR probe to the resonance frequency of ¹H in the sample to maximize sensitivity.

  • Locking: Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent to stabilize the magnetic field.

  • Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity. This is a critical step for achieving sharp lineshapes and high resolution.

  • Acquisition Parameters:

    • Pulse Sequence: Use a standard single-pulse (zg30) sequence.

    • Spectral Width: Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the broad acid proton, are captured.

    • Number of Scans: Acquire 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Set a relaxation delay of 2-5 seconds to allow for full relaxation of the protons, ensuring accurate signal integration.

Step 3: Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate all signals to determine the relative number of protons for each peak.

  • Peak Picking: Identify the precise chemical shift of each signal.

Caption: Experimental Workflow for ¹H NMR Spectroscopy.

Conclusion

This guide has provided a comprehensive, predictive interpretation of the ¹H NMR spectrum of this compound. By systematically analyzing the electronic effects of the bromo and sulfonic acid substituents and grounding these predictions in a comparative analysis with experimentally verified spectra of isoquinoline, 5-bromoisoquinoline, and quinoline-8-sulfonic acid, we have constructed a robust and scientifically rigorous model for the expected spectrum. The provided best-practice experimental protocol further ensures that researchers can reliably acquire high-quality data for this and related compounds. This combined theoretical and comparative approach is invaluable for the structural elucidation and quality control of complex heterocyclic molecules in the field of drug development.

References

  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
  • The Royal Society of Chemistry. (2021). Supplementary Information for [Article Title]. [Link]

  • SpectraBase. 8-quinolinesulfonic acid - Optional[1H NMR] - Spectrum. [Link]

  • PubChem. 8-Quinolinesulfonic acid. [Link]

  • Filo. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?[Link]

  • SpectraBase. Isoquinoline. [Link]

  • Chegg.com. Solved 1H NMR , 5-Bromoisoquinoline. [Link]

  • ChemRxiv. Predicting structural groups of small molecules from 1H NMR spectral features using common machine learning classifiers. [Link]

  • ResearchGate. Experimental and quantum-chemical studies of1H, 13C and15N NMR coordination shifts in Pd(II) and Pt(II) chloride complexes with quinoline, isoquinoline, and 2,2′-biquinoline. [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • bioRxiv. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

  • Wiley Online Library. ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

  • A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. (2018). RSC Advances. [Link]

  • Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. (2009). Journal of Pharmaceutical Sciences. [Link]

Sources

Comparative Guide: Mass Spectrometry Analysis of 5-Bromoisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide to Mass Spectrometry Fragmentation of 5-Bromoisoquinoline Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

5-Bromoisoquinoline is a critical scaffold in medicinal chemistry, widely used as an intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize bioactive isoquinoline alkaloids and kinase inhibitors. Accurate structural characterization of these derivatives is essential but challenging due to the potential for positional isomerism (e.g., 4-bromo vs. 5-bromo) and complex fragmentation kinetics.

This guide compares the performance of Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry for analyzing 5-bromoisoquinoline derivatives. It provides a validated framework for interpreting isotopic patterns, elucidating fragmentation pathways, and distinguishing structural isomers.

Chemical Context & Isotopic Signatures

Before analyzing fragmentation, the analyst must validate the precursor ion using the unique isotopic signature of bromine.

  • Molecular Formula: C₉H₆BrN

  • Monoisotopic Mass: 206.9684 (⁷⁹Br)

  • Isotopic Pattern: The natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) creates a characteristic 1:1 doublet signal separated by 2 Da.

Diagnostic Check:

  • If the intensity ratio of

    
     M and 
    
    
    
    M+2 is approximately 1:1, a single bromine atom is present.[1]
  • Any deviation from this ratio suggests interference or the presence of additional heteroatoms (e.g., Cl, S).

Comparative Analysis: Ionization Techniques

This section compares the two dominant ionization modalities used in pharmaceutical analysis.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Thermal/Electric)
Primary Ion Observed Molecular Ion radical

Protonated Molecule

Fragmentation Extensive, spontaneous in-source fragmentation.Minimal in-source; requires Collision Induced Dissociation (CID).
Key Application Structural fingerprinting, library matching (NIST), isomer differentiation.LC-MS coupling, pharmacokinetic (PK) studies, analyzing polar derivatives.
Sensitivity Lower (typically ng range).Higher (pg range), dependent on mobile phase pH.
Bromine Stability C-Br bond often cleaves spontaneously.C-Br bond usually intact in MS1; cleaves in MS2.

Verdict: Use EI for initial raw material identification and purity checks. Use ESI-MS/MS for analyzing complex biological matrices or final drug candidates where liquid chromatography separation is required.

Detailed Fragmentation Mechanisms

Understanding the specific bond cleavages is vital for structural confirmation.[2] The fragmentation of 5-bromoisoquinoline follows distinct pathways depending on the ionization state (odd-electron vs. even-electron).

Pathway A: Electron Ionization (EI) - Radical Cation

In EI, the molecular ion is a radical cation (


 207/209). The high internal energy drives two competing pathways:
  • Loss of Bromine Radical (

    
    ): 
    
    • Mechanism: Homolytic cleavage of the C-Br bond.

    • Observation: Disappearance of the isotopic doublet. Appearance of a monolithic peak at

      
       128 (Isoquinolinyl cation).
      
    • Significance: High abundance of the

      
       ion indicates a weaker C-Br bond, often influenced by steric strain or electronic effects at the 5-position.
      
  • Loss of Hydrogen Cyanide (HCN):

    • Mechanism: Characteristic ring contraction of nitrogen heterocycles.

    • Observation: Loss of 27 Da.

    • Transition:

      
       207/209 
      
      
      
      
      
      180/182.
    • Significance: Confirms the integrity of the pyridine ring.

Pathway B: ESI-CID - Even-Electron Cation

In ESI, the precursor is the even-electron species


 (

208/210). Fragmentation requires collisional activation (CID).
  • Loss of Ammonia (

    
    ) or HCN: 
    
    • Unlike EI, the protonated species is stable. High collision energy (CE > 30 eV) is often required to induce ring opening.

    • Primary fragment:

      
      .
      
  • Debromination:

    • Loss of neutral HBr is less common than radical loss in aromatic systems, but in ESI, we often observe the formation of the phenyl-cation equivalent after ring degradation.

Experimental Protocol: LC-MS/MS Characterization

Objective: To validate the identity of a 5-bromoisoquinoline derivative using ESI-MS/MS.

Materials & Reagents
  • Solvent A: Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Acetonitrile (LC-MS grade).[3]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL Methanol.

    • Dilute 1:100 with 50:50 Water:Acetonitrile. Final concentration ~10 µg/mL.

  • Source Parameters (ESI+):

    • Capillary Voltage: 3500 V.

    • Gas Temperature: 300°C.

    • Nebulizer Pressure: 35 psi.

  • Acquisition Method (MRM/Product Ion Scan):

    • Scan 1 (MS1): Scan range 100–500

      
      . Confirm 1:1 doublet at expected mass.
      
    • Scan 2 (MS2): Select monoisotopic precursor (

      
       208 for ⁷⁹Br).
      
    • Collision Energy Ramp: Acquire spectra at 10, 20, and 40 eV to visualize sequential losses.

  • Data Analysis Criteria:

    • Pass: Presence of parent doublet + fragment at

      
       129 (protonated isoquinoline core) or 
      
      
      
      181 (loss of HCN).
    • Fail: Absence of Br pattern or dominant loss of water (indicates contamination).

Visualization of Fragmentation Pathways[4][5][6][7][8]

The following diagram illustrates the competing fragmentation pathways for 5-bromoisoquinoline under positive electrospray ionization (ESI+).

FragmentationPathway cluster_legend Legend M_Protonated Precursor Ion [M+H]+ m/z 208 / 210 (1:1 Isotopic Ratio) Fragment_HCN Loss of HCN [M+H - 27]+ m/z 181 / 183 M_Protonated->Fragment_HCN  - HCN (27 Da)  (Pyridine Ring Contraction) Fragment_Br Loss of Br Radical [M+H - 79/81]+ m/z 129 (Isoquinolinyl Cation) M_Protonated->Fragment_Br  - Br• (Homolytic Cleavage)  (High Collision Energy) Fragment_RingOpen Ring Cleavage Product Secondary Fragmentation m/z ~102 Fragment_HCN->Fragment_RingOpen  Further Degradation Fragment_Br->Fragment_RingOpen  - HCN key1 Blue: Precursor key2 Red: Primary Fragment key3 Yellow: Radical Loss

Caption: Figure 1. ESI-MS/MS fragmentation pathway of 5-bromoisoquinoline. The primary pathways involve the neutral loss of Hydrogen Cyanide (HCN) characteristic of nitrogen heterocycles, and the loss of the bromine substituent.

References

  • Canadian Journal of Chemistry. (1971).[4] Mass Spectra of Spirobenzylisoquinoline Alkaloids. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for structural elucidation. Retrieved from [Link]

  • Science Ready. (2023). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

Sources

Safety Operating Guide

5-Bromoisoquinoline-8-sulfonic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of 5-Bromoisoquinoline-8-sulfonic Acid

Executive Summary & Chemical Profile

This compound poses a specific disposal challenge often overlooked in standard laboratory protocols. It possesses a dual-hazard profile: it is a strong organic acid (sulfonic moiety) and a halogenated compound (bromine substituent).[1][2][3]

Common errors involve disposing of this compound in standard "Organic Acid" streams (which are often incinerated at lower temperatures or neutralized) or "General Halogenated Solvents" (where solids can cause blockages or unexpected reactivity).[2][3]

Chemical Profile for Waste Characterization:

PropertyValue / CharacteristicOperational Implication
Physical State Solid (Powder/Crystalline)Must be dissolved or containerized as solid waste; do not add solids to liquid carboys.[1][2][3]
Acidity (pKa) < 1.0 (Sulfonic acid group)Corrosive (D002). Will lower pH of waste streams rapidly.[2][3] Generates heat upon neutralization.[2][3]
Halogen Content Bromine (Br)Must be segregated from non-halogenated waste. Requires high-temperature incineration to prevent formation of brominated dioxins/furans.[1][2][3]
Solubility High (Water), Low (Non-polar organics)Prefers aqueous waste streams over organic solvent streams.[2][3]
Incompatibilities Strong Oxidizers, Hypochlorites (Bleach)DO NOT MIX WITH BLEACH. Risk of toxic gas evolution and exothermic reaction.[2][3]

Waste Stream Decision Matrix

The following logic flow dictates the correct disposal path based on the state of the material. This prevents the contamination of bulk non-halogenated streams.[3]

DisposalFlow Start Waste Material State Solid Solid / Pure Substance Start->Solid Liquid Solution / Mixture Start->Liquid Bin_Solid Solid Waste Bin (Label: Halogenated Organic Acid) Solid->Bin_Solid Double Bag & Tag SolventCheck Primary Solvent? Liquid->SolventCheck Aqueous Aqueous (Water) SolventCheck->Aqueous Water Based Organic Organic Solvent SolventCheck->Organic DMSO/MeOH/DCM Bin_Aq Aqueous Waste Carboy (Label: Acidic, Halogenated) Aqueous->Bin_Aq Do NOT Neutralize unless authorized Bin_Org Halogenated Solvent Carboy Organic->Bin_Org

Figure 1: Decision matrix for segregating this compound waste.[1][2][3] Note that "Solid" waste follows a distinct path from liquid solutions.[1][3]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired shelf stocks, weighing boat residues, or contaminated solid media.[2][3]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a heavy-duty chemically resistant bag (polypropylene).[1][2][3]

  • Labeling: Affix a hazardous waste tag immediately.[2][3]

    • Constituents: "this compound".[1][2][3]

    • Hazards: Check "Corrosive" and "Toxic".[2][3][4]

    • Critical Note: Write "HALOGENATED SOLID" clearly on the tag.[2][3]

  • Segregation: Do not place this container inside a drum containing liquid solvents. It must remain dry.[2][3][5]

Protocol B: Aqueous Solutions (Reaction Mixtures/Washings)

Use this for HPLC waste or aqueous reaction workups.[1][2][3]

  • pH Check: Verify pH. It will likely be acidic (pH 1-3).[1][2][3]

  • Segregation:

    • Do NOT pour into the standard "Organic Acids" carboy if that stream is destined for fuel blending (low-temp incineration).[1][2][3]

    • Do NOT pour into "Non-Halogenated Aqueous" waste.[2][3][6]

    • Correct Action: Pour into the "Aqueous Halogenated / Toxic" waste stream.[3]

  • Neutralization Warning:

    • Some facilities ask researchers to neutralize acids before pickup.[2][3] Proceed with caution.

    • Mechanism:[1][2][7]

      
      [1][2][3]
      
    • Risk:[1][2][5][7] Rapid

      
       evolution can pressurize containers.[2][3] Perform neutralization in an open beaker before transferring to the waste carboy.
      
Protocol C: Organic Solutions (DMSO, Methanol, etc.)[2][3]
  • Compatibility: Ensure the solvent itself is compatible with the halogenated waste stream.[3]

  • Transfer: Pour into the "Halogenated Solvent" carboy (typically the red can or carboy designated for DCM/Chloroform).[2][3]

    • Why? Even if the solvent is Methanol (non-halogenated), the solute (this compound) renders the entire mixture halogenated waste.[1][2][3]

Spill Management & Emergency Response

Immediate Action: Isolate the area. Wear nitrile gloves, lab coat, and safety goggles.[2][3]

Spill TypeResponse Procedure
Solid Spill 1. Do not sweep dry (creates dust).[2][3] 2. Cover with wet paper towels to dampen.[2][3] 3. Scoop into a bag. 4. Wipe area with dilute sodium bicarbonate (5%) to neutralize residue.[2][3]
Liquid Spill 1. Cover with sodium carbonate or spill pillows (absorbent).[2][3] 2. Wait for bubbling to cease (neutralization).[2][3] 3. Collect absorbent into a hazardous waste bag. 4. Label as "Debris contaminated with Halogenated Acid."[2][3]

Critical Safety Warning:

NEVER use bleach (sodium hypochlorite) to clean up this spill. Mixing sulfonic acids with hypochlorite releases chlorine gas (


) and potentially brominated oxidants.[2][3] Use simple soap and water or dilute bicarbonate only.[2][3]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][3] [Link]

  • PubChem. (n.d.).[2][3] Compound Summary: Isoquinoline-5-sulfonic acid (Analogous Structure). National Library of Medicine.[2][3] [Link][1][2][3]

  • U.S. Environmental Protection Agency. (n.d.).[2][3] Defining Hazardous Waste: Listed and Characteristic Wastes. [Link]

Sources

A Strategic Guide to Personal Protective Equipment for Handling 5-Bromoisoquinoline-8-sulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety of your laboratory environment. The handling of specialized reagents like 5-Bromoisoquinoline-8-sulfonic acid demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a comprehensive strategy grounded in the principles of chemical safety and risk mitigation. Here, we will dissect the necessary personal protective equipment (PPE), outline robust operational protocols, and provide clear disposal plans to ensure both your safety and the validity of your experimental outcomes.

Understanding the Hazard Profile

The Hierarchy of Controls: A Foundational Approach

Before detailing specific PPE, it is crucial to contextualize its role within the hierarchy of controls. PPE is the last line of defense. The primary focus should always be on engineering and administrative controls to minimize exposure.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) Administrative->PPE Least Effective

Sources

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromoisoquinoline-8-sulfonic acid
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5-Bromoisoquinoline-8-sulfonic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.